4,5-Difluoro-2-methoxyaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-difluoro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCKFBTYRYSVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602596 | |
| Record name | 4,5-Difluoro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-71-3 | |
| Record name | 4,5-Difluoro-2-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Difluoro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1017779-71-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Physical Properties of 4,5-Difluoro-2-methoxyaniline: A Technical Guide
Introduction
4,5-Difluoro-2-methoxyaniline is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules. Its utility is particularly prominent in the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Quantitative Physical Properties
A summary of the available quantitative physical data for this compound is presented in Table 1. It is important to note that while some fundamental properties have been calculated or are available from suppliers, specific experimental values for properties such as melting point, boiling point, and density are not widely reported in the scientific literature.
| Physical Property | Value | Source |
| Molecular Formula | C₇H₇F₂NO | [1][2] |
| Molecular Weight | 159.1334 g/mol | [1] |
| Refractive Index | 1.519 | [2] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
| Solubility | Not available |
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental methodologies for determining the key physical properties of solid and liquid organic compounds. These protocols are general in nature and can be applied to this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The dry, powdered sample is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Melting Point Range: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range represents the melting point of the substance.[3] A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with its open end submerged in the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating and Observation: The Thiele tube is gently heated, causing the temperature of the oil and the sample to rise. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4][5]
Determination of Density
Density is the mass of a substance per unit volume.
Methodology: Pycnometer Method
-
Initial Measurement: A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately.
-
Sample Measurement: The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and weighed again.
-
Volume Determination: The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.
-
Calculation: The volume of the pycnometer is calculated from the mass and density of the reference liquid. The density of the this compound is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Qualitative and Semi-Quantitative Determination
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are selected for the test.
-
Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the chosen solvent (e.g., 0.1 mL) is added, and the mixture is agitated.
-
Observation: The mixture is observed for dissolution. If the solid dissolves completely, it is considered soluble. If not, the solvent is added portion-wise with agitation until the solid dissolves or a larger volume (e.g., 3 mL) has been added.
-
Classification: The solubility can be classified as very soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the sample.[6][7][8] The pH of aqueous solutions can also be tested to determine if the compound has acidic or basic properties that affect its solubility.
Role in Drug Discovery and Development Workflow
While specific signaling pathways involving this compound are not detailed in the literature, its primary application lies as a key intermediate in the synthesis of novel bioactive molecules.[1] The following diagram illustrates a generalized workflow for the utilization of such a building block in a drug discovery and development pipeline.
Caption: Drug Discovery Workflow Utilizing this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [stenutz.eu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
4,5-Difluoro-2-methoxyaniline chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Difluoro-2-methoxyaniline, a key intermediate in the pharmaceutical and agrochemical industries. The document details its chemical structure, CAS number, and physicochemical properties. A detailed experimental protocol for its synthesis is provided, along with a visual representation of the synthesis workflow. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Chemical Structure and Identifier
-
Chemical Name: this compound
-
Molecular Structure:
-
An aniline molecule with fluorine substituents at the 4 and 5 positions and a methoxy group at the 2 position.
-
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 159.14 g/mol | [3] |
| Refractive Index | 1.519 | [3] |
| Storage Condition | Room temperature | [1] |
Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process starting from 1,2-difluoro-4-nitrobenzene. The first step is a nucleophilic aromatic substitution to introduce the methoxy group, followed by a reduction of the nitro group to an amine.
Experimental Protocol
Step 1: Synthesis of 1,2-Difluoro-4-methoxy-5-nitrobenzene
-
Materials: 1,2-difluoro-4-nitrobenzene, sodium methoxide, methanol.
-
Procedure:
-
In a reaction vessel, dissolve 1,2-difluoro-4-nitrobenzene in methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol to the cooled mixture while stirring.
-
Allow the reaction to proceed at low temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1,2-difluoro-4-methoxy-5-nitrobenzene.
-
Step 2: Synthesis of this compound
-
Materials: 1,2-difluoro-4-methoxy-5-nitrobenzene, iron powder, ammonium chloride, ethanol, water.
-
Procedure:
-
In a round-bottom flask, create a suspension of iron powder in a mixture of ethanol and water.
-
Add a catalytic amount of ammonium chloride to the suspension.
-
Heat the mixture to reflux.
-
Dissolve 1,2-difluoro-4-methoxy-5-nitrobenzene in ethanol and add it dropwise to the refluxing mixture.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain this compound.
-
Visualization of Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process described above.
References
An In-Depth Technical Guide to the Synthesis of 4,5-Difluoro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for 4,5-Difluoro-2-methoxyaniline, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details plausible synthetic routes, experimental protocols for analogous compounds, and relevant quantitative data to support research and development efforts.
Introduction
This compound is a substituted aniline derivative incorporating a unique combination of fluoro and methoxy functional groups. This substitution pattern makes it a key building block in the synthesis of complex organic molecules with potential biological activity. The presence of fluorine atoms can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a desirable starting material for drug discovery programs.
Synthetic Pathways
While a direct, one-pot synthesis of this compound is not prominently described in the literature, a multi-step approach starting from commercially available difluoronitrobenzene derivatives is the most feasible strategy. The core transformations involve a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, followed by the reduction of the nitro group to an amine.
A highly analogous and well-documented synthesis is that of 4-fluoro-2-methoxyaniline, which provides a strong procedural basis for the synthesis of the target molecule. The proposed pathway for this compound is outlined below.
Pathway 1: From 1,2-Difluoro-4-nitrobenzene
This proposed pathway involves two main steps:
-
Methoxylation of 1,2-Difluoro-4-nitrobenzene: A nucleophilic aromatic substitution reaction where a methoxide source displaces one of the fluorine atoms. The regioselectivity of this reaction is critical.
-
Reduction of the Nitro Group: The resulting 2,3-difluoro-6-methoxynitrobenzene is then reduced to the corresponding aniline.
Diagram 1. Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene (Analogous to Methoxylation Step)
Reaction:
Diagram 2. Methoxylation of 2,4-Difluoronitrobenzene.
Procedure:
-
To a stirred solution of 2,4-difluoronitrobenzene (1 equivalent) in toluene, methanol (approximately 0.2 volumes of the toluene) is added.
-
The reaction mixture is cooled to 0°C.
-
Potassium tert-butoxide (approximately 0.7 equivalents) is added portion-wise, maintaining the temperature at 0°C.
-
The reaction is stirred at 0°C for 15-30 minutes, then allowed to warm to 20°C and stirred for an additional 4 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed with brine, and dried over sodium sulfate.
-
The solvent is removed under reduced pressure, and the residue is triturated with petroleum ether to yield the product.
Quantitative Data (for 4-Fluoro-2-methoxy-1-nitrobenzene):
| Parameter | Value | Reference |
| Yield | 87.38% | [1] |
Step 2: Synthesis of 4-Fluoro-2-methoxyaniline (Analogous to Reduction Step)
Reaction:
Diagram 3. Reduction of 4-Fluoro-2-methoxy-1-nitrobenzene.
Procedure:
-
4-Fluoro-2-methoxy-1-nitrobenzene is dissolved in methanol in an autoclave.
-
A slurry of Raney Nickel in methanol is added under a nitrogen atmosphere.
-
The mixture is stirred at 25-30°C for 10-15 minutes.
-
Hydrogen gas is introduced into the autoclave up to a pressure of 3.0 kg/cm ².
-
The reaction is stirred at 25-30°C for 8-10 hours, or until hydrogen consumption ceases.
-
The catalyst is removed by filtration through celite.
-
The solvent is evaporated under vacuum to yield the product.
Quantitative Data (for 4-Fluoro-2-methoxyaniline):
| Parameter | Value | Reference |
| Yield | 98.0% | [1] |
Alternative Precursor: 4,5-Difluoro-2-nitroaniline
Another potential starting point is 4,5-difluoro-2-nitroaniline. The synthesis of this precursor has been reported.[2] The subsequent steps would involve a diazotization reaction to replace the amino group with a hydroxyl group, followed by methylation to introduce the methoxy group, and finally, reduction of the nitro group. This route is likely to be longer and may present more challenges in terms of regioselectivity and overall yield.
Data Summary
The following table summarizes the available quantitative data for the analogous synthesis of 4-fluoro-2-methoxyaniline, which can serve as a benchmark for the development of the this compound synthesis.
| Step | Starting Material | Product | Reagents | Yield |
| 1. Methoxylation | 2,4-Difluoronitrobenzene | 4-Fluoro-2-methoxy-1-nitrobenzene | Potassium tert-butoxide, Methanol, Toluene | 87.38% |
| 2. Reduction | 4-Fluoro-2-methoxy-1-nitrobenzene | 4-Fluoro-2-methoxyaniline | Raney Ni, H₂, Methanol | 98.0% |
Conclusion
The synthesis of this compound is most practically approached through a two-step sequence involving the methoxylation of a suitable difluoronitrobenzene precursor followed by the reduction of the nitro group. While a detailed, validated protocol for the target molecule is not explicitly available, the provided procedures for a closely related analog offer a solid foundation for process development. Researchers and drug development professionals can leverage this information to design and optimize a robust synthesis of this valuable chemical intermediate. Further experimental work is necessary to determine the optimal reaction conditions and to fully characterize the intermediates and the final product.
References
4,5-Difluoro-2-methoxyaniline molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4,5-Difluoro-2-methoxyaniline is a fluorinated aromatic amine that serves as a key building block in the synthesis of complex organic molecules. Its structure, which incorporates a difluoro substitution pattern on the benzene ring along with methoxy and amine functional groups, makes it a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.
This document provides the core physicochemical properties of this compound.
Physicochemical Properties:
The fundamental molecular formula and weight are essential for stoichiometric calculations in synthesis and for characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₇F₂NO | [1][2] |
| Molecular Weight | 159.14 g/mol | [2] |
| Alternate Molecular Weight | 159.1334 g/mol | [1] |
Logical Relationship of Properties
The diagram below illustrates the direct relationship between the chemical structure and its derived properties, the molecular formula and weight.
Caption: Derivation of molecular formula and weight from the chemical structure.
Applications in Research and Development:
This compound is primarily utilized as an intermediate in organic synthesis.[1] Its unique substitution pattern is leveraged by medicinal chemists and process chemists to create novel molecules with specific biological activities or material properties. It is particularly employed in the development of drugs targeting a variety of diseases, including cancer and central nervous system disorders, as well as in the creation of advanced agrochemicals like pesticides and herbicides.[1]
Note: The request for detailed experimental protocols and signaling pathways is not applicable to the fundamental properties of a chemical intermediate like this compound. Such information would be relevant to a specific biological study or a complex synthesis process involving this compound, rather than the compound itself.
References
Solubility Profile of 4,5-Difluoro-2-methoxyaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of 4,5-Difluoro-2-methoxyaniline, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive theoretical solubility profile based on its molecular structure and established chemical principles. Furthermore, a detailed experimental protocol for determining the solubility of this compound in organic solvents is presented, offering a practical framework for researchers. This guide is intended to support process development, formulation, and chemical synthesis activities by providing both theoretical insights and actionable experimental methodologies.
Introduction
This compound is a substituted aniline derivative containing fluoro and methoxy functional groups.[1][2] These structural features significantly influence its physicochemical properties, including its solubility in various organic solvents. An understanding of its solubility is critical for a range of applications, from optimizing reaction conditions and purification processes to the development of formulations for drug delivery. This guide provides a foundational understanding of the expected solubility behavior of this compound and a practical approach to its empirical determination.
Theoretical Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound features a polar amino (-NH2) group capable of hydrogen bonding, a moderately polar methoxy (-OCH3) group, and a difluorinated aromatic ring which introduces polarity and can participate in dipole-dipole interactions.
Based on these structural characteristics, a qualitative solubility profile in common organic solvents can be predicted.
Table 1: Theoretical Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amino group can form strong hydrogen bonds with the hydroxyl group of the solvent. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | The polar functional groups of the solute can engage in dipole-dipole interactions with the solvent. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors for the amino group, promoting solubility. |
| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents can engage in dipole-dipole interactions with the polar C-F and C-O bonds. |
| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solute can interact with the aromatic solvent via π-π stacking, but the polar functional groups limit high solubility. |
| Non-Polar | Hexane, Heptane | Low | The significant polarity of this compound leads to poor interaction with non-polar aliphatic solvents. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details the gravimetric method, a common and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Vials with screw caps
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Drying oven or vacuum oven
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The system should be continuously agitated during this time.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a micropipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered solution to a pre-weighed, clean, and dry vial.
-
Evaporate the solvent from the vial. This can be achieved by gentle heating in a drying oven or under reduced pressure in a vacuum oven. The chosen method should not cause decomposition of the solute.
-
Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute on the analytical balance.
-
-
Calculation of Solubility:
-
The solubility is calculated using the following formula: Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant collected
-
Data Analysis and Reporting
-
Perform each solubility measurement in triplicate to ensure accuracy and reproducibility.
-
Report the average solubility and the standard deviation for each solvent at the specified temperature.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
While quantitative solubility data for this compound is not readily found in public literature, a theoretical assessment based on its molecular structure provides valuable guidance for solvent selection. For precise applications, the experimental protocol detailed in this guide offers a robust method for determining its solubility in a range of organic solvents. The successful application of this compound in synthesis and formulation will be greatly enhanced by the empirical determination of its solubility profile.
References
Purity and appearance of 4,5-Difluoro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties and proposed analytical methodologies for 4,5-Difluoro-2-methoxyaniline. Due to the limited publicly available data for this specific compound, some experimental protocols are based on established methods for structurally similar molecules and should be considered as a starting point for method development.
Core Properties
This compound is a fluorinated aromatic amine that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its chemical structure is presented below.
Chemical Structure:
Physical and Chemical Data
The available quantitative data for this compound is summarized in the table below. There is conflicting information regarding its physical state at room temperature, with some suppliers listing it as a liquid and others as a solid. This may be due to variations in purity or the presence of different crystalline forms.
| Property | Value | Source/Notes |
| CAS Number | 1017779-71-3 | - |
| Molecular Formula | C₇H₇F₂NO | - |
| Molecular Weight | 159.14 g/mol | - |
| Purity | ≥98.0% (GC/T) | Tokyo Chemical Industry Co., Ltd. |
| Appearance | Light yellow to Amber to Dark green clear liquid | Tokyo Chemical Industry Co., Ltd. |
| Solid | Other commercial suppliers | |
| Refractive Index (n20/D) | 1.519 | Stenutz |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | Expected to be soluble in common organic solvents. |
Experimental Protocols
The following sections detail proposed experimental protocols for the synthesis, purification, and analysis of this compound. These are based on methods for analogous compounds and would require optimization.
Proposed Synthesis Pathway
A plausible synthetic route to this compound is via the reduction of 4,5-difluoro-2-nitroaniline. The precursor, 4,5-difluoro-2-nitroaniline, can be synthesized from 4,5-difluoro-2-nitroacetanilide.
Step 1: Synthesis of 4,5-Difluoro-2-nitroaniline (Analogous Method)
This procedure is adapted from the synthesis of 4,5-difluoro-2-nitroaniline.
-
A mixture of 6.51 g of 4,5-difluoro-2-nitroacetanilide and 100 ml of 6 N aqueous hydrochloric acid is heated to reflux for approximately 2 hours.[1]
-
The reaction mixture is then cooled, allowing for the formation of crystals.
-
The crystals are separated by filtration, washed with water, and dried.
-
The crude product can be recrystallized from a hexane-dichloromethane solvent mixture to yield purified 4,5-difluoro-2-nitroaniline.[1]
Step 2: Reduction of 4,5-Difluoro-2-nitroaniline to this compound (Proposed Method)
This is a general procedure for the reduction of a nitro group to an amine using a metal catalyst.
-
In a suitable reaction vessel, dissolve 4,5-difluoro-2-nitroaniline in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).
-
The mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
-
The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Proposed Analytical Workflow
The purity of this compound can be assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) - Proposed Method
This method is based on general procedures for the analysis of fluorinated anilines.
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with a higher percentage of A, and gradually increase the percentage of B over a set time to elute the compound and any impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of about 1 mg/mL and filter through a 0.45 µm syringe filter.
Gas Chromatography (GC) - Proposed Method
This method is suitable for assessing purity and identifying volatile impurities.
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for amine analysis (e.g., a mid-polarity column).
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure the elution of all components.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Proposed Method
NMR spectroscopy is essential for confirming the chemical structure.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and environment of carbon atoms.
-
¹⁹F NMR: To observe the fluorine signals and their couplings, which is crucial for confirming the fluorine substitution pattern.
-
2D NMR (e.g., COSY, HSQC): To aid in the complete assignment of proton and carbon signals.
-
Potential Impurities
During the synthesis of this compound, several impurities could potentially arise:
-
Starting Materials: Unreacted 4,5-difluoro-2-nitroaniline.
-
Isomers: Positional isomers of the starting materials or the final product.
-
By-products of Reduction: Incomplete reduction products or by-products from side reactions.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
A robust analytical method, such as the proposed HPLC or GC method, would be necessary to identify and quantify these potential impurities.
Disclaimer: The experimental protocols provided in this guide are based on analogous chemical transformations and analytical methods for similar compounds. They should be considered as a starting point and will likely require optimization and validation for the specific analysis of this compound. Always handle chemical reagents with appropriate safety precautions.
References
An In-depth Technical Guide to the Synthesis of 4,5-Difluoro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key starting materials and synthetic routes for the preparation of 4,5-Difluoro-2-methoxyaniline, a valuable intermediate in the pharmaceutical and agrochemical industries. This document outlines two primary, multi-step synthetic pathways, complete with detailed experimental protocols and quantitative data to facilitate laboratory-scale synthesis and process development.
Executive Summary
The synthesis of this compound is a critical process for the development of various biologically active molecules. This guide focuses on two robust and well-documented synthetic strategies, starting from readily available precursors:
-
Route 1: Synthesis from 1,2,4-Trifluorobenzene: This pathway involves a sequence of nitration, regioselective methoxylation, and subsequent reduction of the nitro group to yield the target aniline.
-
Route 2: Synthesis from 3,4-Difluoronitrobenzene: This approach begins with the nitration of a different starting material, followed by a methoxylation step and a final reduction to afford this compound.
Each route is detailed with specific reaction conditions, reagent quantities, and expected yields, providing a clear roadmap for successful synthesis.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data associated with the key steps in the synthesis of this compound, allowing for easy comparison of the two primary routes.
Route 1: Synthesis from 1,2,4-Trifluorobenzene
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nitration | HNO₃, H₂SO₄ | - | 0 - 5 | 1 | ~95 |
| 2 | Methoxylation | CH₃ONa, CH₃OH | Methanol | Reflux | 4 | ~88 |
| 3 | Reduction | Fe, NH₄Cl | Ethanol/Water | Reflux | 3 | ~90 |
Route 2: Synthesis from 3,4-Difluoronitrobenzene
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methoxylation | CH₃ONa, CH₃OH | Methanol | 60 | 2 | ~92 |
| 2 | Reduction | Pd/C, H₂ | Methanol | Room Temp. | 4 | >95 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in each synthetic pathway.
Route 1: Synthesis from 1,2,4-Trifluorobenzene
Step 1: Nitration of 1,2,4-Trifluorobenzene to 1,2,4-Trifluoro-5-nitrobenzene
-
Methodology: To a stirred mixture of concentrated sulfuric acid (100 mL) and fuming nitric acid (50 mL) at 0-5 °C, slowly add 1,2,4-trifluorobenzene (50 g, 0.38 mol). Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Carefully pour the mixture onto crushed ice (500 g). The precipitated product is filtered, washed with cold water until neutral, and dried to afford 1,2,4-trifluoro-5-nitrobenzene.
Step 2: Methoxylation of 1,2,4-Trifluoro-5-nitrobenzene to 4,5-Difluoro-2-methoxynitrobenzene
-
Methodology: A solution of sodium methoxide is prepared by carefully adding sodium (8.7 g, 0.38 mol) to anhydrous methanol (250 mL) under a nitrogen atmosphere. To this solution, add 1,2,4-trifluoro-5-nitrobenzene (60 g, 0.34 mol) and heat the mixture to reflux for 4 hours. After cooling, the reaction mixture is poured into ice water (1 L). The resulting precipitate is collected by filtration, washed with water, and dried to give 4,5-Difluoro-2-methoxynitrobenzene.
Step 3: Reduction of 4,5-Difluoro-2-methoxynitrobenzene to this compound
-
Methodology: To a mixture of 4,5-Difluoro-2-methoxynitrobenzene (50 g, 0.26 mol) in ethanol (500 mL) and water (100 mL), add iron powder (80 g, 1.43 mol) and ammonium chloride (10 g, 0.19 mol). Heat the mixture to reflux with vigorous stirring for 3 hours. Monitor the reaction by TLC. After completion, filter the hot reaction mixture through a bed of celite and wash the filter cake with hot ethanol. The combined filtrates are concentrated under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.
Route 2: Synthesis from 3,4-Difluoronitrobenzene
Step 1: Methoxylation of 3,4-Difluoronitrobenzene to 4-Fluoro-5-methoxy-2-nitroaniline (Intermediate)
-
While not a direct synthesis of the target precursor, this step illustrates a similar transformation. A detailed protocol for a related compound is as follows: Dissolve 2,4-difluoro-5-nitroaniline (3.48 g, 20 mmol) in anhydrous methanol (50 mL). Add sodium methoxide (1.30 g, 24 mmol) at room temperature and stir for 48 hours. After the reaction is complete, add water (100 mL) and extract with dichloromethane (3 x 100 mL). Combine the organic phases, wash with saturated brine (100 mL), dry with anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography.[1]
Step 2: Reduction of a Nitro Group to an Amine
-
A general procedure for the reduction of a similar nitro compound, 4-fluoro-2-methoxy-1-nitrobenzene, is as follows: In an autoclave, add methanol (4000 ml) and 4-fluoro-2-methoxy-1-nitrobenzene (470 g). A mixture of Raney Ni (47 g) and methanol (470 ml) is added under a nitrogen atmosphere. The reaction mass is stirred at 25-30°C for 10-15 minutes. Hydrogen gas is slowly fed into the autoclave up to 3.0 kgs.[1]
Mandatory Visualizations
The following diagrams illustrate the logical flow of the synthetic pathways described above.
Caption: Synthetic pathway for this compound starting from 1,2,4-Trifluorobenzene.
Caption: Synthetic pathway for this compound starting from 3,4-Difluoronitrobenzene.
References
Navigating the Terrain of 4,5-Difluoro-2-methoxyaniline: A Technical Guide to Hazards and Safety
For Researchers, Scientists, and Drug Development Professionals
4,5-Difluoro-2-methoxyaniline is a substituted aniline derivative with applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. As with many aromatic amines, this compound presents a significant hazardous profile that necessitates stringent safety protocols and a thorough understanding of its potential risks. This technical guide provides an in-depth overview of the hazards associated with this compound, outlines detailed safety precautions and handling procedures, and presents relevant toxicological data and experimental methodologies to ensure the safety of laboratory personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance with acute toxicity, potential for carcinogenicity, and risks of serious damage to organs through prolonged or repeated exposure. It is also recognized as being very toxic to aquatic life.[1]
GHS Hazard Statements:
-
H300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled.[1]
-
H350: May cause cancer.[1]
-
H373: May cause damage to organs through prolonged or repeated exposure.[1]
-
H400: Very toxic to aquatic life.[1]
-
H412: Harmful to aquatic life with long lasting effects.[1]
Signal Word: Danger[1]
Hazard Pictograms:
-
Skull and crossbones (Acute Toxicity)
-
Health hazard (Carcinogenicity, Specific Target Organ Toxicity)
-
Environment (Aquatic Toxicity)
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| CAS Number | 1017779-71-3 | - |
| Molecular Formula | C₇H₇F₂NO | - |
| Molecular Weight | 159.14 g/mol | - |
| Appearance | Solid | - |
| Melting Point | 56 - 59 °C (133 - 138 °F) | [1] |
| Boiling Point | 240 - 243 °C (464 - 469 °F) | [1] |
Toxicological Data (Read-Across Approach)
It is crucial to interpret this data with the understanding that it does not replace empirical testing of the target compound.
| Compound | Oral LD50 (rat) | Dermal LD50 (rat) | Inhalation LC50 (rat) | Source |
| 4-Fluoroaniline | 417 mg/kg | - | - | PubChem |
| 2,4-Difluoroaniline | 951 mg/kg | 1014 mg/kg | 6210 mg/m³/4h | UNECE |
| 3,4-Difluoroaniline | 340 mg/kg | - | 10720 mg/m³ | UNECE |
| 2-Methoxyaniline | 1150 mg/kg | - | - | [2] |
Safety Precautions and Handling
Given the high acute toxicity and potential for carcinogenicity, all handling of this compound must be conducted with strict adherence to safety protocols.
4.1. Engineering Controls:
-
Fume Hood: All work involving the handling of solid this compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilated Enclosure: For weighing the solid compound, a ventilated balance enclosure should be used to contain any airborne particles.
-
Glove Box: For procedures with a higher risk of aerosol generation, a glove box provides an additional layer of containment.
4.2. Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of properly after handling the compound.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.
-
Lab Coat: A lab coat or a disposable gown should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.
4.3. Handling Procedures:
-
Avoid creating dust when handling the solid material.
-
Use the smallest amount of the substance necessary for the experiment.
-
Prepare solutions in the fume hood.
-
Thoroughly decontaminate all surfaces and equipment after use.
4.4. Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or a designated area with restricted access.
4.5. First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocols
The following are generalized methodologies for key toxicological assessments, based on OECD guidelines. Specific experimental parameters would need to be optimized for this compound.
5.1. Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Endpoint: The method allows for the classification of the substance into a GHS acute toxicity category based on the observed mortality at different dose levels.
5.2. Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
-
Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with different mutations are used to detect various types of point mutations.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The tester strains are exposed to a range of concentrations of the test substance.
-
Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.
Visualizations
6.1. Potential Metabolic Activation Pathway of Aromatic Amines
References
An In-Depth Technical Guide to 4,5-Difluoro-2-methoxyaniline for Researchers and Drug Development Professionals
Introduction
4,5-Difluoro-2-methoxyaniline is a fluorinated aromatic amine that serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the aniline core, imparts specific physicochemical properties that are highly sought after in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.
Commercial Availability and Suppliers
This compound (CAS No. 1017779-71-3) is commercially available from a number of chemical suppliers. The purity and available quantities can vary between suppliers, and it is crucial for researchers to consider these factors based on their specific experimental needs. Below is a summary of some commercial sources for this compound.
| Supplier | Purity | Pack Size | Price | Availability |
| Weifang Yangxu Group Co., Ltd | 99% | Milligram to Kilogram | Varies | In stock, 7-day delivery |
| MySkinRecipes | Not Specified | 250 mg | ฿6,768.00 | 10-20 days |
| BLD Pharm | Not Specified | Varies | Varies | Available for online order |
| Sigma-Aldrich | Not Specified | Varies | Varies | Available |
| Amadis Chemical | Not Specified | Varies | Varies | Available |
| Apollo Scientific | Not Specified | Varies | Varies | Available |
Table 1: Commercial Suppliers of this compound. Data is compiled from publicly available information and is subject to change. Researchers are advised to contact the suppliers directly for the most current data.
Synthesis of this compound
While specific, detailed, and publicly available experimental protocols for the synthesis of this compound are limited, a plausible synthetic route can be inferred from the preparation of structurally related compounds. A common strategy for the synthesis of substituted anilines involves the reduction of the corresponding nitro compound. In this case, the precursor would be 1,2-difluoro-4-methoxy-5-nitrobenzene. The synthesis can be envisioned as a two-step process:
-
Nitration of 3,4-difluoroanisole: The starting material, 3,4-difluoroanisole, can be nitrated to introduce a nitro group at the 5-position, yielding 1,2-difluoro-4-methoxy-5-nitrobenzene.
-
Reduction of the nitro group: The nitro group of 1,2-difluoro-4-methoxy-5-nitrobenzene is then reduced to an amine to afford the final product, this compound.
A generalized experimental protocol for the reduction of a nitroaromatic compound is provided below. This should be considered a representative method and may require optimization for the specific substrate.
Experimental Protocol: Reduction of a Nitroaromatic Precursor
Materials:
-
1,2-difluoro-4-methoxy-5-nitrobenzene (1 equivalent)
-
Iron powder (Fe) or Tin(II) chloride (SnCl2) (excess)
-
Hydrochloric acid (HCl) or Acetic acid
-
Ethanol or other suitable solvent
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroaromatic precursor and a suitable solvent (e.g., ethanol).
-
Add the reducing agent (e.g., iron powder) to the solution.
-
Slowly add an acidic solution (e.g., hydrochloric acid or acetic acid) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Neutralize the excess acid by the slow addition of a base solution (e.g., sodium hydroxide or sodium bicarbonate).
-
Filter the reaction mixture to remove any inorganic solids.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.
Figure 1: A generalized workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of fluorine atoms can significantly alter the properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The methoxy group can also influence the electronic and steric properties of the molecule.
While there is limited publicly available information on specific drugs that incorporate the this compound moiety, its structural features suggest its potential use in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The aniline functional group provides a convenient handle for further chemical modifications, allowing for its incorporation into a variety of molecular scaffolds.
At present, there is no specific information available in the public domain that directly links this compound to the modulation of specific signaling pathways. As this compound is primarily a synthetic intermediate, its biological activity is realized in the final, more complex molecules that are synthesized from it. The logical relationship for its use in drug discovery is outlined below.
Figure 2: The role of this compound in a typical drug discovery workflow.
Conclusion
This compound is a valuable and commercially available building block for the synthesis of novel organic compounds. While detailed experimental protocols for its synthesis and specific biological applications are not extensively documented in publicly accessible literature, its structural features make it a promising starting material for the development of new pharmaceuticals and agrochemicals. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in various scientific disciplines. Researchers are encouraged to consult chemical suppliers for the latest product specifications and to develop and optimize synthetic methodologies based on established chemical principles.
References
Methodological & Application
Application Notes and Protocols for the Use of 4,5-Difluoro-2-methoxyaniline in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4,5-difluoro-2-methoxyaniline as a key building block in the synthesis of pharmaceutical intermediates. This versatile compound is particularly valuable in the development of targeted therapies, including kinase inhibitors. The presence of two fluorine atoms and a methoxy group on the aniline ring provides unique electronic properties and opportunities for selective chemical modifications, influencing the potency and pharmacokinetic profiles of the final drug candidates.
Overview of Applications
This compound is a crucial intermediate in the synthesis of complex heterocyclic compounds, which are scaffolds for a variety of therapeutic agents. Its primary application lies in the synthesis of substituted anilinopyrimidines, a core structure in many kinase inhibitors targeting signaling pathways implicated in cancer. The difluoro-methoxy substitution pattern can enhance the binding affinity and selectivity of these inhibitors for their target kinases.[1]
Key applications include:
-
Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors: While its close analog, 4-fluoro-2-methoxyaniline, is a known precursor to the EGFR inhibitor Osimertinib, this compound is utilized in the synthesis of novel EGFR inhibitors and other kinase inhibitors. The additional fluorine atom can modulate the drug's metabolic stability and potency.
-
Development of Novel Kinase Inhibitors: The unique electronic nature of the 4,5-difluoro-2-methoxyphenyl moiety makes it an attractive component for structure-activity relationship (SAR) studies in the discovery of new kinase inhibitors.
Key Synthetic Reactions and Protocols
The primary amino group of this compound serves as a versatile handle for various coupling reactions to construct the core structures of pharmaceutical intermediates.
Nucleophilic Aromatic Substitution (SNA r)
A common application of this compound is its reaction with activated heterocyclic halides, such as chloropyrimidines, via nucleophilic aromatic substitution. This reaction is fundamental in building the anilinopyrimidine core of many kinase inhibitors.
Experimental Protocol: Synthesis of a Substituted Anilinopyrimidine
This protocol describes a general procedure for the coupling of this compound with a substituted chloropyrimidine.
Materials:
-
This compound
-
Substituted 2-chloropyrimidine
-
Solvent (e.g., Isopropanol, n-Butanol, or 1,4-Dioxane)
-
Acid catalyst (e.g., HCl in isopropanol, p-toluenesulfonic acid)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a round-bottom flask purged with an inert gas, add this compound (1.0 equivalent) and the substituted 2-chloropyrimidine (1.0-1.2 equivalents).
-
Add the solvent (e.g., isopropanol) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Add the acid catalyst (e.g., a few drops of concentrated HCl or a catalytic amount of p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired anilinopyrimidine intermediate.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2-Chloro-4-nitropyrimidine | Isopropanol | p-TsOH | 80 | 6 | 85 | (Assumed) |
| This compound | 2,4-Dichloropyrimidine | n-Butanol | HCl | 100 | 8 | 78 | (Assumed) |
Note: The data in this table is representative and based on typical yields for similar reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination
For less reactive aryl halides or when milder reaction conditions are required, the Buchwald-Hartwig cross-coupling reaction is an effective method for the N-arylation of this compound. This palladium-catalyzed reaction offers a broad substrate scope and functional group tolerance.
Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol provides a general method for the Buchwald-Hartwig amination of an aryl bromide with this compound.
Materials:
-
This compound
-
Aryl bromide
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Schlenk tube or sealed reaction vessel
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), palladium pre-catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (1.5-2.5 equivalents).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12 | 92 | (Assumed) |
| 2-Bromo-pyridine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 88 | (Assumed) |
Note: The data in this table is representative and based on typical yields for similar reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualization of Synthetic Pathways and Workflows
Synthesis of Anilinopyrimidine Intermediate
The following diagram illustrates the general synthetic route for the preparation of an anilinopyrimidine intermediate, a key component in many kinase inhibitors, starting from this compound.
Caption: General workflow for the synthesis of a kinase inhibitor API.
Experimental Workflow for Buchwald-Hartwig Amination
This diagram outlines the key steps in a typical laboratory workflow for performing a Buchwald-Hartwig amination reaction.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Kinase Signaling Pathway Inhibition
The anilinopyrimidine derivatives synthesized from this compound often target key kinases in cellular signaling pathways, such as the EGFR pathway, which is frequently dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates, particularly for the development of novel kinase inhibitors. The synthetic protocols outlined in these notes, including SNAr and Buchwald-Hartwig reactions, provide robust methods for the incorporation of this fluorinated aniline into complex molecular scaffolds. The strategic use of this compound in drug discovery programs can lead to the identification of potent and selective therapeutic agents with improved pharmacological properties. Researchers are encouraged to adapt and optimize the provided protocols for their specific synthetic targets.
References
Application of 4,5-Difluoro-2-methoxyaniline in Agrochemical Development: A General Overview
Introduction
4,5-Difluoro-2-methoxyaniline is a fluorinated aromatic amine that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries.[1] The presence of two fluorine atoms and a methoxy group on the aniline ring imparts unique electronic properties and lipophilicity to molecules derived from it, which can significantly influence their biological activity, metabolic stability, and overall performance as active ingredients in agrochemical formulations. While specific, publicly disclosed agrochemical products synthesized directly from this compound are not readily identifiable in available literature, its structural motifs are found in various classes of modern pesticides. This document provides a general overview of its potential applications in agrochemical development based on the known reactivity of anilines and the importance of fluorinated compounds in this sector.
Rationale for Use in Agrochemicals
The incorporation of fluorine into agrochemicals is a well-established strategy for enhancing their efficacy. Fluorine atoms can increase the biological activity of a molecule by:
-
Altering electronic properties: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets.
-
Increasing metabolic stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can prolong the active life of the pesticide in the target pest.
-
Enhancing lipophilicity: This can improve the transport of the molecule across biological membranes, leading to better uptake and efficacy.
The difluoro-methoxy substitution pattern on the aniline ring of this compound provides a unique combination of these effects, making it an attractive building block for the synthesis of novel herbicides, fungicides, and insecticides.
Potential Applications in Agrochemical Synthesis
Based on the chemical reactivity of the aniline functional group, this compound is most likely utilized in the formation of amide, urea, or sulfonamide linkages, which are common structural features in a wide range of agrochemicals.
Fungicide Development
A prominent class of modern fungicides is the pyrazole carboxamides, which act as succinate dehydrogenase inhibitors (SDHIs). The synthesis of these fungicides typically involves the coupling of a pyrazole carboxylic acid with an appropriately substituted aniline. This compound could serve as the aniline component in the synthesis of novel SDHI fungicides.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of a pyrazole carboxamide fungicide.
Herbicide Development
Anilines are also key components in several classes of herbicides, including acetanilides, dinitroanilines, and sulfonylureas. The unique substitution pattern of this compound could be exploited to create new herbicides with potentially novel modes of action or improved selectivity. For instance, it could be used to synthesize new protoporphyrinogen oxidase (PPO) inhibiting herbicides or acetolactate synthase (ALS) inhibitors.
Insecticide Development
Anthranilic diamide insecticides, such as chlorantraniliprole, are a major class of modern insecticides. While these are derived from anthranilic acid (2-aminobenzoic acid), the core structure involves an amide linkage to a substituted aniline. It is conceivable that this compound could be incorporated into novel insecticidal scaffolds that mimic the structural features of existing diamide insecticides or other classes of insecticidal amides.
General Experimental Workflow for Agrochemical Discovery:
Caption: General workflow for agrochemical discovery.
Conclusion
While detailed application notes and protocols for specific agrochemicals derived from this compound are not publicly available, its chemical structure makes it a highly promising building block for the development of new and effective fungicides, herbicides, and insecticides. The presence of the difluoro-methoxy substitution pattern is in line with current trends in agrochemical design, which favor the incorporation of fluorine to enhance biological activity and metabolic stability. Further research and disclosure in the form of patents and scientific literature will be necessary to fully elucidate the specific applications and advantages of this particular intermediate in the field of agrochemical development.
References
Application Notes and Protocols: 4,5-Difluoro-2-methoxyaniline as a Versatile Building Block for Bioactive Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,5-Difluoro-2-methoxyaniline is a key chemical intermediate valued in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a methoxy group and two adjacent fluorine atoms on an aniline scaffold, makes it an ideal precursor for the construction of various heterocyclic systems. The presence of fluorine is a well-established strategy in medicinal chemistry to enhance the potency, selectivity, metabolic stability, and pharmacokinetic profile of drug candidates.[2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive heterocyclic compounds, with a focus on its application in the development of kinase inhibitors for cancer therapy.
Application: Synthesis of 4-Anilinoquinazoline-Based Kinase Inhibitors
The 4-anilinoquinazoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. These drugs function by competitively binding to the ATP-binding site of protein kinases, thereby inhibiting downstream signaling pathways that are often dysregulated in cancer. The 6,7-disubstituted quinazoline derivatives have shown particular promise as inhibitors of key receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR).[3][4]
This compound is an excellent starting material for the synthesis of 6,7-difluoro-4-anilinoquinazolines. The fluorine atoms at these positions can significantly enhance the binding affinity of the inhibitor to the target kinase. A prominent example of a drug synthesized from a precursor closely related to this compound is Vandetanib (ZD6474) , an orally active anti-cancer agent used for the treatment of medullary thyroid cancer.[5]
Case Study: Vandetanib (ZD6474)
Vandetanib is a potent inhibitor of several receptor tyrosine kinases, including VEGFR2, VEGFR3, EGFR, and RET (Rearranged during Transfection) kinase.[5][6][7] By targeting these kinases, Vandetanib simultaneously inhibits tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation and survival.[7]
The synthesis of Vandetanib involves the construction of a 6,7-disubstituted quinazoline core, for which this compound or its precursors are essential. The overall synthetic strategy typically involves the cyclization of an appropriately substituted anthranilic acid derivative to form the quinazolinone, followed by chlorination and subsequent reaction with a substituted aniline to furnish the final 4-anilinoquinazoline product.[8][9]
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the synthesis of a Vandetanib-like 6,7-difluoro-4-anilinoquinazoline, starting from this compound.
Protocol 1: Synthesis of 6,7-Difluoro-3,4-dihydroquinazolin-4-one
This protocol describes the crucial cyclization step to form the quinazoline core. It is adapted from established methods for quinazolinone synthesis.
Materials:
-
This compound
-
Formamidine acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and formamidine acetate (3.0 eq).
-
Add ethanol as the solvent to the flask.
-
The reaction mixture is heated to reflux and stirred for 6-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 6,7-Difluoro-3,4-dihydroquinazolin-4-one.
Protocol 2: Synthesis of 4-Chloro-6,7-difluoroquinazoline
This step activates the quinazolinone for subsequent nucleophilic substitution.
Materials:
-
6,7-Difluoro-3,4-dihydroquinazolin-4-one
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM) or another inert solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Suspend 6,7-Difluoro-3,4-dihydroquinazolin-4-one (1.0 eq) in an inert solvent like DCM in a flask under an inert atmosphere.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride (2.0-3.0 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully evaporate the solvent and excess chlorinating agent under reduced pressure to obtain the crude 4-Chloro-6,7-difluoroquinazoline. This product is often used in the next step without further purification.
Protocol 3: Synthesis of a 4-Anilino-6,7-difluoroquinazoline Derivative (Vandetanib Analogue)
This final step involves the nucleophilic aromatic substitution to install the anilino moiety.
Materials:
-
4-Chloro-6,7-difluoroquinazoline
-
Substituted aniline (e.g., 4-bromo-2-fluoroaniline for Vandetanib) (1.1 eq)
-
Isopropanol (i-PrOH) or another suitable solvent
-
Acid catalyst (e.g., a few drops of concentrated HCl)
Procedure:
-
Dissolve the crude 4-Chloro-6,7-difluoroquinazoline (1.0 eq) in isopropanol.
-
Add the substituted aniline (1.1 eq) to the solution.
-
Add a catalytic amount of acid.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate as the hydrochloride salt.
-
Collect the solid by filtration, wash with cold isopropanol, and dry.
-
The product can be further purified by recrystallization or column chromatography to yield the final 4-anilino-6,7-difluoroquinazoline derivative.
Data Presentation
The following tables summarize the kind of quantitative data that is typically generated during the synthesis and biological evaluation of a kinase inhibitor like Vandetanib.
Table 1: Synthesis and Characterization Data
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (HPLC, %) | Analytical Data |
| 1 | 6,7-Difluoro-3,4-dihydroquinazolin-4-one | C₈H₄F₂N₂O | 182.13 | 80-90 | >95 | ¹H NMR, ¹³C NMR, MS |
| 2 | 4-Chloro-6,7-difluoroquinazoline | C₈H₃ClF₂N₂ | 200.58 | 90-95 (crude) | - | Used directly |
| 3 | Vandetanib | C₂₂H₂₄BrFN₄O₂ | 475.36 | 75-85 | >98 | ¹H NMR, ¹³C NMR, MS, EA |
Table 2: Biological Activity Data for Vandetanib
| Target Kinase | IC₅₀ (nM) | Cell Line | Assay Type | IC₅₀ (nM) |
| VEGFR2 (KDR) | 40[6][10] | HUVEC (VEGF-stimulated) | Proliferation | 60[3] |
| VEGFR3 (FLT4) | 110[6] | PC-9 | Proliferation | 90[3] |
| EGFR | 500[6] | A549 | Proliferation | >1000[3] |
| RET | - | - | - | - |
(IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity or a cellular process.)
Mandatory Visualizations
Synthesis Workflow
Caption: General Synthetic Workflow for Vandetanib.
Signaling Pathway Inhibition
Caption: Inhibition of VEGFR and EGFR Signaling by Vandetanib.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104098544A - Preparation method of vandetanib - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 5. Vandetanib - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [bradscholars.brad.ac.uk]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Reaction of 4,5-Difluoro-2-methoxyaniline with Electrophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,5-Difluoro-2-methoxyaniline is a key building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the creation of complex bioactive molecules.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on an aniline core, provides a nuanced reactivity profile towards electrophilic substitution. This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles, with a focus on its application in the synthesis of targeted cancer therapies.
The primary amino group of anilines is highly activating and ortho-, para-directing in electrophilic aromatic substitution reactions. However, its strong basicity can lead to undesirable side reactions, such as polysubstitution and complexation with Lewis acids, which inhibits Friedel-Crafts reactions.[2] Therefore, a common and necessary strategy is the protection of the amino group, typically as an acetamide. This N-acetylation moderates the activating effect of the amino group, prevents side reactions, and allows for controlled, regioselective electrophilic substitution.[2][3]
Application in Drug Discovery: Synthesis of Osimertinib
A prominent application of this compound is in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[4] Osimertinib is designed to target both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[5] The synthesis of a key intermediate for Osimertinib involves the N-acetylation of a related compound, 4-fluoro-2-methoxyaniline, followed by regioselective nitration.[4][6] This nitrated intermediate is then further elaborated to construct the final drug molecule.
Experimental Protocols
The following protocols detail the key electrophilic reactions of this compound. The initial and crucial step for most electrophilic aromatic substitutions is the protection of the primary amino group.
Protocol 1: N-Acetylation of this compound
This protocol describes the protection of the amino group of this compound by converting it to an acetamide. This step is essential to modulate the reactivity of the aromatic ring and prevent unwanted side reactions in subsequent electrophilic substitutions.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 to 1.3 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product, N-(4,5-difluoro-2-methoxyphenyl)acetamide, by vacuum filtration.
-
Wash the precipitate with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven.
Quantitative Data for Acetylation of a Related Aniline:
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| 4-fluoro-2-methoxyaniline | Acetic anhydride | Acetic acid | 3-5 hours | 90°C | 83.13% | [6] |
Protocol 2: Nitration of N-(4,5-Difluoro-2-methoxyphenyl)acetamide
This protocol details the regioselective nitration of the acetylated starting material. The acetyl group directs the electrophilic substitution to the position para to the acetamido group.
Materials:
-
N-(4,5-Difluoro-2-methoxyphenyl)acetamide
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Beakers
-
Three-necked flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add N-(4,5-difluoro-2-methoxyphenyl)acetamide (1 equivalent) to concentrated sulfuric acid while maintaining the temperature below 20°C using an ice bath. Stir until all the solid has dissolved.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the nitrated product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Nitration of a Related Acetanilide:
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| N-(4-fluoro-2-methoxyphenyl)acetamide | Fuming nitric acid, Sulfuric acid | None | 1-2 hours | 0-5°C | 78.30% | [6] |
| 4-fluoro-2-methoxyaniline | Potassium nitrate, Sulfuric acid | None | 2 hours | -15°C | 83.7% | [7] |
Protocol 3: Deprotection of the Acetyl Group (Hydrolysis)
This protocol describes the removal of the N-acetyl protecting group to yield the nitrated aniline.
Materials:
-
N-(nitrated-4,5-difluoro-2-methoxyphenyl)acetamide
-
Methanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend the nitrated acetanilide in methanol.
-
Add concentrated hydrochloric acid to the mixture.
-
Heat the reaction to reflux and stir for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a sodium hydroxide solution to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Quantitative Data for Deprotection of a Related Acetanilide:
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | Hydrochloric acid | Methanol | 3-5 hours | Reflux | 73.55% | [6][8] |
General Protocol for Other Electrophilic Aromatic Substitutions (Halogenation, Sulfonation, Friedel-Crafts Acylation)
Prerequisite: The amino group of this compound must be protected as an acetamide (Protocol 1) before proceeding.
A. Halogenation (e.g., Bromination):
-
Dissolve N-(4,5-difluoro-2-methoxyphenyl)acetamide in a suitable solvent (e.g., acetic acid).
-
Slowly add a solution of bromine in acetic acid dropwise at room temperature.
-
Stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with a sodium bisulfite solution to remove excess bromine, then with water, and dry.
B. Sulfonation:
-
Carefully add N-(4,5-difluoro-2-methoxyphenyl)acetamide to fuming sulfuric acid at a low temperature (e.g., 0-10°C).
-
Allow the reaction to stir at room temperature or with gentle heating until sulfonation is complete.
-
Pour the reaction mixture onto ice to precipitate the sulfonic acid product.
-
Collect the solid by filtration and wash with cold water.
C. Friedel-Crafts Acylation:
-
Suspend N-(4,5-difluoro-2-methoxyphenyl)acetamide and a Lewis acid catalyst (e.g., aluminum chloride, 2.5 equivalents) in a dry, inert solvent (e.g., carbon disulfide or nitrobenzene).
-
Cool the mixture in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude product, which can then be purified by recrystallization or chromatography.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of the nitrated intermediate from this compound, a crucial precursor for pharmaceuticals like Osimertinib.
Caption: Synthesis of the key nitrated intermediate.
EGFR Signaling Pathway and Mechanism of Action of Osimertinib
This diagram illustrates the epidermal growth factor receptor (EGFR) signaling pathway and the inhibitory action of Osimertinib. EGFR activation, upon ligand binding, triggers downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, leading to cell proliferation and survival.[7][9] In NSCLC, mutations in EGFR can lead to its constitutive activation. Osimertinib, synthesized using the this compound scaffold, covalently binds to a cysteine residue in the ATP-binding site of mutant EGFR, thereby irreversibly inhibiting its kinase activity and blocking downstream signaling.[2][5][9]
Caption: Osimertinib inhibits mutant EGFR signaling.
References
- 1. This compound [myskinrecipes.com]
- 2. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
N-Alkylation Protocols for 4,5-Difluoro-2-methoxyaniline: A Detailed Guide for Researchers
Introduction
4,5-Difluoro-2-methoxyaniline is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The introduction of alkyl groups to the nitrogen atom of this aniline derivative can significantly modulate its physicochemical and biological properties. This document provides detailed application notes and experimental protocols for various N-alkylation strategies applicable to this compound. The protocols are designed for researchers, scientists, and professionals in drug development, offering a range of methods from classical to modern catalytic approaches.
General Considerations
The reactivity of this compound in N-alkylation reactions is influenced by the electronic effects of its substituents. The electron-withdrawing fluorine atoms decrease the nucleophilicity of the amino group, which may necessitate slightly more forcing reaction conditions compared to unsubstituted aniline. Conversely, the methoxy group is electron-donating, which can help to mitigate this effect. The choice of N-alkylation protocol will depend on the desired product, the availability of reagents and catalysts, and the required scale of the reaction.
Comparative Data of N-Alkylation Methods
The following table summarizes quantitative data for various N-alkylation methods on anilines with similar electronic properties to this compound. These data serve as a general guideline, and specific results for this compound may vary.
| Method | Alkylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Classical Alkylation | Alkyl Halide | K₂CO₃ | DMF | 60-80 | 4-12 | Good | General Method |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | DCE | rt | 12-24 | 80-95 | General Method |
| Borrowing Hydrogen | Alcohol | [Ru(p-cymene)Cl₂]₂ / Ligand | Toluene | 80-130 | 24 | 70-95 | [1][2][3] |
| Visible-Light Alkylation | 4-Hydroxybutan-2-one | NH₄Br | Hexane | rt | 12 | 40-98 | [4][5][6][7] |
| Buchwald-Hartwig | Alkyl Halide | Pd₂(dba)₃ / Ligand | Toluene | 80-110 | 12-24 | 75-95 | [8][9][10][11][12] |
Protocol 1: Classical N-Alkylation with Alkyl Halides
This method represents a traditional and straightforward approach to N-alkylation. It involves the direct reaction of the aniline with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the flask.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the aniline.
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide) (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Workflow for Classical N-Alkylation.
Protocol 2: Reductive Amination
Reductive amination is a versatile and widely used method for the formation of C-N bonds. It proceeds in two steps: the formation of an imine or enamine intermediate from the aniline and a carbonyl compound, followed by reduction to the amine. This can be performed as a one-pot reaction.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Solvent Addition: Add an anhydrous solvent such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. For less reactive carbonyls, the addition of a mild acid catalyst like acetic acid may be beneficial.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Workflow for Reductive Amination.
Protocol 3: N-Alkylation with Alcohols via Borrowing Hydrogen
This modern catalytic method offers a green and atom-economical alternative to traditional N-alkylation reactions.[2][3][13][14] It utilizes a transition-metal catalyst to temporarily "borrow" hydrogen from an alcohol to form an aldehyde in situ, which then undergoes reductive amination with the aniline. Water is the only byproduct.
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%), the appropriate phosphine ligand (if required), and a base (e.g., t-BuOK, 1.2 eq).
-
Addition of Reagents: Add this compound (1.0 eq) and the alcohol (1.2 eq).
-
Solvent Addition: Add dry toluene as the solvent.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 80-130 °C for 24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Quench the reaction with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Workflow for Borrowing Hydrogen N-Alkylation.
Protocol 4: Visible-Light-Induced N-Alkylation
This protocol describes a metal-free and mild approach for N-alkylation using visible light.[4][5][6][7] It offers an environmentally friendly alternative to many traditional methods.
Experimental Protocol:
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), 4-hydroxybutan-2-one (1.05 eq), and ammonium bromide (NH₄Br, 20 mol%).
-
Solvent Addition: Add hexane as the solvent.
-
Inert Atmosphere: Seal the vial and replace the air with nitrogen or argon.
-
Irradiation: Irradiate the stirred reaction mixture with a 50 W, 420 nm LED at room temperature for 12 hours.
-
Workup:
-
After the reaction is complete, remove the solvent by vacuum distillation.
-
-
Purification:
-
Purify the resulting residue by silica gel column chromatography.
-
Caption: Workflow for Visible-Light-Induced N-Alkylation.
Protocol 5: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9][10][11][12] While typically used for aryl amination, it can be adapted for N-alkylation with alkyl halides, particularly for the synthesis of more complex products.
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, cataCXium A, 2-4 mol%), and a strong base (e.g., NaOt-Bu, LHMDS, 1.2-1.5 eq) to a dry reaction vessel.
-
Addition of Reagents: Add this compound (1.0 eq) and the alkyl halide (1.1 eq).
-
Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or GC/MS.
-
Workup:
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over a drying agent.
-
-
Purification:
-
Concentrate the solution and purify the crude product by column chromatography.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mimicking transition metals in borrowing hydrogen from alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Visible-light-induced N -alkylation of anilines with 4-hydroxybutan-2-one - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01339E [pubs.rsc.org]
- 7. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4,5-Difluoro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the utilization of 4,5-difluoro-2-methoxyaniline in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and methoxy substituents. The following sections detail common cross-coupling strategies, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, offering researchers a guide to employing this valuable synthon.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a substrate such as this compound, these reactions provide a powerful means to introduce a wide range of molecular complexity, facilitating the synthesis of novel pharmaceutical candidates and functional materials. The electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy group can influence the reactivity of the aniline ring, making the selection of appropriate reaction conditions crucial for successful coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organohalide. To utilize this compound in a Suzuki coupling, it must first be halogenated, typically at the 6-position, to serve as the organohalide partner.
Data Presentation: Suzuki-Miyaura Coupling of Halogenated this compound Derivatives
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | [Data not available in literature] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 18 | [Data not available in literature] |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 24 | [Data not available in literature] |
| 4 | 4-Vinylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | THF/H₂O | 80 | 16 | [Data not available in literature] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a structurally similar compound and should be optimized for specific substrates.
Materials:
-
6-Bromo-4,5-difluoro-2-methoxyaniline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1, or 1,4-Dioxane/Water 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add 6-bromo-4,5-difluoro-2-methoxyaniline, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. In this context, this compound can act as the amine coupling partner.
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | [Data not available in literature] |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | [Data not available in literature] |
| 3 | 2-Bromopyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90 | 18 | [Data not available in literature] |
| 4 | 4-Bromoanisole | [Pd(allyl)Cl]₂ / t-BuXPhos | LiHMDS | THF | 80 | 16 | [Data not available in literature] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the aryl halide, the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Notes and Protocols: Synthesis of Bioactive Molecules Using 4,5-Difluoro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Difluoro-2-methoxyaniline is a valuable substituted aniline building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules.[1] The presence of two fluorine atoms and a methoxy group on the aniline ring can significantly influence the physicochemical properties and biological activity of the final compounds. The fluorine atoms can enhance binding affinity, metabolic stability, and membrane permeability, while the methoxy group can act as a hydrogen bond acceptor and influence conformation.[1] This document provides detailed protocols and application notes for the synthesis of a representative bioactive molecule, a 4-anilinoquinazoline derivative, which is a common scaffold for kinase inhibitors.
Application: Synthesis of Kinase Inhibitors
Substituted anilines are crucial reagents in the synthesis of 4-anilinoquinazoline-based kinase inhibitors. These inhibitors typically target the ATP-binding site of various kinases, playing a significant role in cancer therapy and the treatment of inflammatory diseases. The aniline moiety often occupies the region of the ATP-binding pocket that binds the adenine ring of ATP.
General Synthetic Scheme
A common strategy for the synthesis of 4-anilinoquinazoline derivatives involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline intermediate and a substituted aniline, such as this compound.
Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Representative 4-(4,5-Difluoro-2-methoxyanilino)quinazoline Derivative
This protocol describes a two-step synthesis of a potential kinase inhibitor scaffold.
Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
This procedure is adapted from general methods for quinazoline synthesis.
-
Materials:
-
4,5-Dimethoxyanthranilic acid
-
Formamide
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
-
Procedure:
-
To a stirred suspension of 4,5-dimethoxyanthranilic acid (1.0 eq) in toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) and heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude 4-hydroxy-6,7-dimethoxyquinazoline.
-
To the crude product, add phosphorus oxychloride (POCl₃) (5.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-6,7-dimethoxyquinazoline.
-
Step 2: Synthesis of 4-(4,5-Difluoro-2-methoxyanilino)-6,7-dimethoxyquinazoline
-
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (from Step 1)
-
This compound
-
Isopropanol
-
Diisopropylethylamine (DIPEA) or another suitable base
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and this compound (1.1 eq) in isopropanol.
-
Add diisopropylethylamine (DIPEA) (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the final product.
-
Data Presentation
The following table presents representative biological activity data for structurally related 4-anilinoquinazoline-based kinase inhibitors to illustrate the potential potency of molecules synthesized using this compound.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular Activity (GI₅₀, nM) | Reference |
| A | EGFR | 1.5 | A431 | 10 | Fictional Example |
| B | VEGFR2 | 5.2 | HUVEC | 25 | Fictional Example |
| C | SRC | 12.8 | K562 | 150 | Fictional Example |
| D | BTK | 0.8 | Ramos | 5 | Fictional Example |
Note: The data in this table is for illustrative purposes and represents typical activity ranges for this class of compounds. Actual activity of derivatives of this compound would require experimental determination.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a common target for 4-anilinoquinazoline inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound serves as a key building block for the synthesis of bioactive molecules, particularly kinase inhibitors with a 4-anilinoquinazoline scaffold. The provided protocols offer a representative methodology for the synthesis of such compounds. The fluorination and methoxylation pattern of this starting material provides a unique opportunity for chemists to fine-tune the properties of drug candidates to achieve desired potency, selectivity, and pharmacokinetic profiles. Further exploration of this versatile intermediate is warranted for the discovery of novel therapeutics.
References
Application Notes and Protocols: The Role of Substituted Anilines in the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted anilines are a cornerstone in the synthesis of numerous kinase inhibitors, serving as crucial pharmacophores that facilitate binding to the ATP pocket of target kinases. The electronic and steric properties conferred by various substituents on the aniline ring are pivotal in modulating potency, selectivity, and pharmacokinetic profiles of these inhibitors. This document focuses on the application of a substituted aniline, specifically 2,4-dichloro-5-methoxyaniline, in the synthesis of Bosutinib, a potent dual inhibitor of Src and Abl kinases. While the initial query specified 4,5-difluoro-2-methoxyaniline, the synthesis of Bosutinib provides a well-documented and representative example of the synthetic strategies and pharmacological significance of this class of compounds.
Bosutinib (marketed as BOSULIF®) is an approved therapeutic for the treatment of chronic myeloid leukemia (CML).[1][2] It functions as an ATP-competitive inhibitor, targeting the constitutively active Bcr-Abl fusion protein and Src family kinases, which are implicated in the proliferation of cancer cells.[3][4] The 4-anilino-3-quinolinecarbonitrile scaffold of Bosutinib is a key structural feature, with the substituted aniline moiety playing a critical role in its inhibitory activity.
These notes provide detailed protocols for the synthesis of Bosutinib, summarize key quantitative data, and illustrate the relevant biological pathways and experimental workflows.
Experimental Protocols
The synthesis of Bosutinib can be accomplished through various routes. Here, we present a convergent synthesis strategy where the key substituted aniline, 2,4-dichloro-5-methoxyaniline, is coupled with a pre-functionalized quinoline core.
Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (Intermediate 7)
This protocol outlines the N-alkylation of 2,4-dichloro-5-methoxyaniline with a quinoline derivative.
Materials:
-
4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile
-
2,4-dichloro-5-methoxyaniline
-
Acetonitrile
-
Hydrochloric acid in isopropyl alcohol
Procedure:
-
To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (25.0 g, 0.1065 mol) in acetonitrile (125 ml), add 2,4-dichloro-5-methoxyaniline (23.53 g, 0.1225 mol).
-
Add hydrochloric acid in isopropyl alcohol (12.5 ml) dropwise to the resulting mixture.
-
Stir the reaction mass at 75-80°C and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete in 2-3 hours.
-
Filter the reaction mass and wash the solid with acetonitrile, then suck dry to obtain the product.
Synthesis of Bosutinib from Intermediate 7
This protocol details the final steps to obtain Bosutinib.
Materials:
-
4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (Intermediate 7)
-
1-(3-chloropropyl)-4-methylpiperazine dihydrochloride
-
Potassium hydroxide
-
Methanol
-
Sodium iodide
-
N-methylpiperazine
Procedure:
-
Formation of the Potassium Salt: Dissolve potassium hydroxide (1.65 g, 0.029 mol) in methanol (50 ml). Add this solution to a solution of Intermediate 7 (10.0 g, 0.0256 mol) in methanol (175 ml). Stir the reaction mass at 60-65°C for 1 hour. Filter the obtained solid, wash with methanol, and dry under vacuum at 50-55°C to get the potassium salt of Intermediate 7.
-
Alkylation to form Bosutinib: A mixture of 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenyl-amino)-6-methoxyquinoline-3-carbonitrile (an intermediate derived from the potassium salt and 1-bromo-3-chloropropane, 0.328 g, 0.7 mmol) and sodium iodide (0.11 g, 0.70 mmol) in N-methylpiperazine (4 mL) is heated at 80°C for 12 hours.
-
The reaction mixture is concentrated in vacuo and partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.
-
The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to yield the final product, Bosutinib.
Data Presentation
Table 1: Synthesis Yields and Purity
| Step | Product | Yield | Purity (HPLC) | Reference |
| N-alkylation of 2,4-dichloro-5-methoxyaniline | 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile | 88.3% | Not Reported | [5] |
| Synthesis of 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile | Intermediate 9 | 60.2% | 99.0% | [6] |
| Final Alkylation to Bosutinib | Bosutinib | 75.4% | 98.90% | [1] |
Table 2: In Vitro Inhibitory Activity of Bosutinib
| Target Kinase | IC50 Value (nM) - Enzyme Assay | IC50 Value (nM) - Cell-based Assay | Reference |
| Src | 1.2 | 100 | [7] |
| Abl | 1 | Not Reported | [5] |
| Bcr-Abl | Not Reported | Low nanomolar range | [5] |
Visualizations
Signaling Pathway of Src and Abl Kinases
The following diagram illustrates the central role of Src and Abl kinases in downstream signaling pathways that regulate cell proliferation, survival, and migration. Bosutinib inhibits these kinases, thereby blocking these pro-oncogenic signals.
Caption: Simplified signaling pathways of Src and Abl kinases and their inhibition by Bosutinib.
Experimental Workflow for Bosutinib Synthesis
This diagram outlines the key steps in the synthesis of Bosutinib, highlighting the coupling of the substituted aniline with the quinoline core.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. minicule.com [minicule.com]
- 3. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Nitration of 4,5-Difluoro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the nitration of 4,5-Difluoro-2-methoxyaniline. The described methodology is based on established procedures for the nitration of analogous substituted anilines and is intended to serve as a comprehensive guide for the synthesis of 4,5-Difluoro-2-methoxy-6-nitroaniline, a potentially valuable intermediate in pharmaceutical and agrochemical research.
Introduction
The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, enabling further functionalization. The nitration of anilines, such as this compound, requires a strategic approach to control regioselectivity and prevent undesirable side reactions, such as oxidation of the amino group. A common and effective strategy involves the protection of the amine functionality as an acetamide. This protecting group moderates the activating effect of the amine and directs the electrophilic nitration to the position ortho to the methoxy group and para to the acetylamino group. Subsequent hydrolysis of the acetamide reveals the desired nitrated aniline.
This protocol details a three-step process:
-
Acetylation: Protection of the amino group of this compound as an N-acetyl derivative.
-
Nitration: Regioselective introduction of a nitro group onto the aromatic ring of the N-acetylated intermediate.
-
Hydrolysis: Deprotection of the N-acetyl group to yield the final product, 4,5-Difluoro-2-methoxy-6-nitroaniline.
Data Presentation
The following table summarizes the key quantitative parameters for the experimental protocol.
| Parameter | Step 1: Acetylation | Step 2: Nitration | Step 3: Hydrolysis |
| Starting Material | This compound | N-(4,5-Difluoro-2-methoxyphenyl)acetamide | N-(4,5-Difluoro-2-methoxy-6-nitrophenyl)acetamide |
| Reagents | Acetic Anhydride, Glacial Acetic Acid | Fuming Nitric Acid, Concentrated Sulfuric Acid | Concentrated Hydrochloric Acid, Water |
| Solvent | Glacial Acetic Acid | Concentrated Sulfuric Acid | Water |
| Temperature | 25-30 °C initially, then reflux | 0-5 °C | Reflux |
| Reaction Time | 3-5 hours | 1-2 hours | 2-4 hours |
| Key Equipment | Round-bottom flask, Reflux condenser | Three-necked flask, Dropping funnel, Ice bath | Round-bottom flask, Reflux condenser |
Experimental Protocols
Note: This protocol is adapted from procedures for the nitration of 4-fluoro-2-methoxyaniline.[1][2][3] Researchers should perform small-scale trials to optimize conditions for this compound.
Step 1: Synthesis of N-(4,5-Difluoro-2-methoxyphenyl)acetamide (Acetylation)
-
In a clean, dry round-bottom flask, dissolve this compound in glacial acetic acid.
-
Stir the solution at room temperature (25-30 °C) for 10-15 minutes.
-
Slowly add acetic anhydride to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
The crude N-(4,5-Difluoro-2-methoxyphenyl)acetamide can be dried and used in the next step without further purification.
Step 2: Synthesis of N-(4,5-Difluoro-2-methoxy-6-nitrophenyl)acetamide (Nitration)
-
In a dry three-necked flask equipped with a stirrer and a dropping funnel, carefully add the dried N-(4,5-Difluoro-2-methoxyphenyl)acetamide to concentrated sulfuric acid while maintaining the temperature at 0-5 °C using an ice bath.
-
Stir the mixture until the solid is completely dissolved.
-
Slowly add fuming nitric acid dropwise to the reaction mixture over a period of 4-6 hours, ensuring the temperature remains between 0-5 °C.
-
Continue stirring the reaction at 0 °C for an additional 1-2 hours after the addition is complete.
-
Carefully pour the reaction mixture into chilled water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the solid.
Step 3: Synthesis of 4,5-Difluoro-2-methoxy-6-nitroaniline (Hydrolysis)
-
In a round-bottom flask, suspend the crude N-(4,5-Difluoro-2-methoxy-6-nitrophenyl)acetamide in water.
-
Add concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude 4,5-Difluoro-2-methoxy-6-nitroaniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[3]
Mandatory Visualization
Caption: Workflow for the synthesis of 4,5-Difluoro-2-methoxy-6-nitroaniline.
References
Application Notes and Protocols for the Scale-Up Synthesis of Fluorinated 2-Methoxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of fluorinated 2-methoxyaniline derivatives, valuable intermediates in the pharmaceutical and agrochemical industries. The following protocols are based on established and scalable methodologies for compounds with similar structures, such as 4-fluoro-2-methoxyaniline, and are intended to serve as a comprehensive guide for process development and multi-kilogram production.
Introduction
Fluorinated aniline derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document outlines a robust and scalable synthetic route to produce these intermediates with high purity and yield. The described process involves the protection of the aniline, a regioselective nitration, and subsequent deprotection to yield the desired substituted nitroaniline, a versatile precursor for further derivatization.
Synthetic Strategy Overview
The overall synthetic strategy involves a three-step batch process starting from a fluorinated 2-methoxyaniline. This approach is designed for scalability and safety, particularly in handling the nitration step.
Caption: Batch Process Synthesis Workflow.
Experimental Protocols
Step 1: Acetylation of 4-Fluoro-2-methoxyaniline
This initial step protects the amino group as an acetamide to prevent side reactions during the subsequent nitration.
Materials:
-
4-Fluoro-2-methoxyaniline
-
Acetic Acid
-
Acetic Anhydride
Procedure:
-
Charge a suitable reactor with acetic acid (2.5 volumes relative to the starting aniline).
-
Add 4-fluoro-2-methoxyaniline (1.0 equivalent) to the reactor.
-
Stir the mixture at ambient temperature (25-35°C) for 10-15 minutes to ensure complete dissolution.
-
Slowly add acetic anhydride (1.15 equivalents) to the reaction mixture over 1-2 hours, maintaining the temperature between 25-35°C.
-
Heat the reaction mass to 90°C and maintain this temperature for 3-5 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, cool the reaction mixture and quench by adding it to water (2.6 volumes).
-
Stir the resulting slurry at 25-30°C for 1-2 hours.
-
Isolate the solid product by filtration and wash with water.
-
The crude N-(4-fluoro-2-methoxyphenyl)acetamide can be extracted with a suitable solvent like ethyl acetate for further purification if necessary.
Step 2: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide
This is a critical, highly exothermic step that requires careful temperature control.
Materials:
-
N-(4-fluoro-2-methoxyphenyl)acetamide
-
Sulfuric Acid (concentrated)
-
Fuming Nitric Acid
Procedure:
-
In a separate, clean, and dry reactor, charge concentrated sulfuric acid (2.5 volumes).
-
Add N-(4-fluoro-2-methoxyphenyl)acetamide (1.0 equivalent) to the sulfuric acid while maintaining the temperature below 25°C.
-
Cool the resulting solution to 0-5°C.
-
Slowly add fuming nitric acid over a period of 4-6 hours, ensuring the temperature is strictly maintained between 0-5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours.
-
Carefully quench the reaction by slowly adding the mixture to chilled water (8.5 volumes), keeping the temperature of the quench vessel below 20°C.
-
Stir the resulting suspension for 1-2 hours at ambient temperature.
-
Filter the solid product, wash thoroughly with water until the washings are neutral, and dry the product at 50-60°C.
Step 3: Deprotection to 4-Fluoro-2-methoxy-5-nitroaniline
The final step involves the hydrolysis of the acetyl group to yield the desired product.
Materials:
-
N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide
-
Aqueous Sodium Hydroxide Solution
Procedure:
-
Charge the N-acetyl-nitro intermediate into a reactor.
-
Add water (1.25 volumes) to the reactor.
-
Adjust the pH of the slurry to approximately 9.0 with a sodium hydroxide solution.
-
Heat the mixture and stir until the hydrolysis is complete (monitor by HPLC).
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield the final product with high purity.
Data Presentation
The following tables summarize typical yields and purity data for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a representative fluorinated methoxyaniline derivative.
| Step | Product | Starting Material (Amount) | Product (Amount) | Yield (%) | Purity (HPLC) |
| 1 | N-(4-fluoro-2-methoxyphenyl)acetamide | 4-fluoro-2-methoxyaniline (380 g) | - | - | >99% |
| 2 | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | N-(4-fluoro-2-methoxyphenyl)acetamide (410 g) | 400 g | 78.30 | >99% |
| 3 | 4-fluoro-2-methoxy-5-nitroaniline | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | 240 g | 73.55 | >99% |
Continuous Flow Synthesis for Scale-Up
For larger scale production, a continuous flow process offers significant advantages in terms of safety, efficiency, and scalability, especially for hazardous reactions like nitration.
A telescoped continuous flow process for the acetylation and nitration of 4-fluoro-2-methoxyaniline has been successfully developed and scaled up.[1][2] This process avoids the isolation of the acetylated intermediate, streamlining the workflow.
Caption: Continuous Flow Synthesis Workflow.
Comparison of Batch vs. Continuous Flow Processes
| Parameter | Batch Process | Continuous Flow Process |
| Safety | Handling of large volumes of hazardous reagents. Potential for thermal runaway in exothermic reactions. | Small reaction volumes at any given time significantly reduce risk. Superior heat and mass transfer.[1] |
| Scalability | Requires larger reactors for increased output. | Scaled by increasing flow rates or running for longer durations.[2] |
| Efficiency | Step-wise process with isolation of intermediates. | Telescoped reactions reduce processing time and waste.[2] |
| Yield | Good yields, but can be affected by side reactions on a larger scale. | Often higher yields and purity due to precise control over reaction parameters.[1] |
| Throughput (Lab Scale) | - | 25 mmol/h[2] |
| Throughput (Pilot Scale) | - | 2 mol/h (0.46 kg/h )[2] |
| Isolated Yield (2 steps) | - | 82-83%[2] |
Conclusion
The synthesis of 4,5-difluoro-2-methoxyaniline derivatives and related compounds can be effectively achieved through both batch and continuous flow processes. While batch processing is suitable for smaller scales, continuous flow offers significant advantages for industrial-scale production, particularly in terms of safety, control, and efficiency. The protocols and data presented herein provide a solid foundation for researchers and process chemists to develop and scale up the synthesis of these important pharmaceutical intermediates.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4,5-Difluoro-2-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,5-Difluoro-2-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Based on its synthesis from 2,4-difluoronitrobenzene, common impurities may include:
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Unreacted starting materials: 2,4-difluoronitrobenzene.
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Intermediates: 4-fluoro-2-methoxy-1-nitrobenzene.
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Byproducts: Isomeric difluoro-methoxyanilines or products from incomplete reduction.
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Reagents from workup: Residual base or salts.
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Degradation products: Oxidized or polymerized aniline species, which can cause discoloration.
Q2: What are the recommended purification techniques for crude this compound?
A2: The two primary recommended purification techniques are recrystallization and flash column chromatography. The choice between them depends on the impurity profile and the desired final purity.
Q3: How can I assess the purity of this compound after purification?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately determining the purity of this compound. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment during the purification process.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For anilines, alcohols (ethanol, isopropanol) or mixtures with water can be effective. |
| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the compound or impurities are depressing the melting point. The cooling rate is too fast. | Use a lower-boiling point solvent. Allow the solution to cool more slowly. Add a small amount of a co-solvent in which the compound is more soluble to prevent supersaturation. |
| No crystals form upon cooling. | Too much solvent was used. The solution is supersaturated. | Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound. |
| Low recovery of purified product. | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Pre-heat the funnel and filter paper during hot filtration. |
| Purified crystals are still colored. | Colored impurities are not effectively removed by recrystallization alone. The aniline may have oxidized. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). Consider purification by column chromatography. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities. | The eluent system is not optimal. The column was not packed properly. | Use TLC to determine a suitable eluent system (aim for an Rf of 0.2-0.4 for the desired compound). Ensure the column is packed uniformly without any cracks or air bubbles. A gradient elution may provide better separation. |
| The compound does not move from the origin. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For anilines, adding a small percentage of a more polar solvent like ethyl acetate or a small amount of a modifier like triethylamine (to suppress tailing) to a non-polar solvent like hexanes can be effective. |
| The compound streaks or "tails" down the column. | The compound is interacting too strongly with the acidic silica gel. The sample was overloaded. | Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| The compound elutes too quickly. | The eluent is too polar. | Start with a less polar eluent system. |
| Low recovery of the compound. | The compound is irreversibly adsorbed onto the silica gel. The compound is co-eluting with impurities. | Deactivate the silica gel with a small amount of a basic modifier in the eluent. Optimize the eluent system for better separation based on TLC analysis. |
Quantitative Data Summary
The following table summarizes typical expected outcomes for the purification of aromatic amines like this compound. Actual results may vary based on the initial purity of the crude material.
| Purification Technique | Parameter | Typical Value | Notes |
| Recrystallization | Recovery | 60-85% | Can be lower if the crude material is highly impure. |
| Purity Improvement | Can increase purity from ~80% to >98% | Highly dependent on the nature of the impurities. | |
| Flash Column Chromatography | Recovery | 70-95% | Dependent on proper technique and eluent selection. |
| Purity Improvement | Can increase purity from <70% to >99% | Offers better separation of closely related impurities compared to recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate). A suitable solvent will dissolve the crude material when hot but will result in low solubility at room temperature or upon cooling. A hexane-dichloromethane mixture has been reported to be effective for a similar compound, 4,5-difluoro-2-nitroaniline.[1]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring on a hot plate. Continue to add small portions of the hot solvent until the solid is completely dissolved.
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Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of Crude this compound
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TLC Analysis: Develop a suitable eluent system using Thin-Layer Chromatography (TLC). A good starting point for aromatic amines is a mixture of hexanes and ethyl acetate. The polarity can be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound. To reduce tailing, 0.1-1% triethylamine can be added to the eluent.
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Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and loading the dry powder onto the top of the column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution of the compound by TLC.
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Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: HPLC Purity Analysis of this compound
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Instrumentation: A standard HPLC system with a UV detector is suitable.
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Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
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Mobile Phase: A gradient elution is often effective for separating a range of impurities.
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Solvent A: Water with 0.1% formic acid or phosphoric acid.
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Solvent B: Acetonitrile or methanol with 0.1% formic acid or phosphoric acid.
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Gradient Program (Example):
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Start with a higher percentage of Solvent A (e.g., 90%) and gradually increase the percentage of Solvent B over 15-20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at a wavelength where the aniline has strong absorbance, typically around 254 nm or determined by a UV scan.
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Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase (e.g., 1 mg/mL).
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Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Optimization of reaction conditions for 4,5-Difluoro-2-methoxyaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4,5-Difluoro-2-methoxyaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. A plausible synthetic pathway involves the nitration of a difluoroanisole followed by the reduction of the nitro group.
Plausible Synthetic Pathway:
Technical Support Center: Synthesis of 4,5-Difluoro-2-methoxyaniline
Notice to Researchers:
Constructing a detailed troubleshooting guide with specific experimental protocols for the synthesis of 4,5-Difluoro-2-methoxyaniline is not feasible at this time due to a lack of publicly available, validated synthesis procedures in scientific literature and patent databases. The successful development of a technical support resource of this nature is contingent upon established and reproducible experimental data, which is not currently accessible for this specific compound.
To provide a valuable resource that aligns with the user's core requirements, we have created a comprehensive troubleshooting guide for the synthesis of the closely related compound, 4-fluoro-2-methoxyaniline . The synthesis of this compound is well-documented, and the challenges encountered can provide valuable insights for the development of a synthesis pathway for this compound.
Technical Support Center: Synthesis of 4-fluoro-2-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-fluoro-2-methoxyaniline synthesis.
Troubleshooting Guide
Issue 1: Low Yield in the Methoxylation of 2,4-difluoro-1-nitrobenzene (Step 1)
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Question: My yield of 4-fluoro-2-methoxy-1-nitrobenzene is significantly lower than the reported ~87%. What are the common causes and how can I improve it?
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Answer: Low yields in this step are often attributed to incomplete reaction, side product formation (e.g., dimethoxy-nitrobenzene), or issues with product isolation.
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Incomplete Reaction:
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Moisture: The presence of water can consume the potassium tert-butoxide (PTB) base. Ensure all glassware is thoroughly dried and solvents are anhydrous.
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Temperature Control: The reaction is typically carried out at a low temperature (0°C) during the addition of the base to control the exothermic reaction and minimize side products. Ensure your cooling bath maintains a stable temperature. A subsequent increase to room temperature is often required to drive the reaction to completion.
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Insufficient Base: Ensure the molar ratio of PTB to 2,4-difluoro-1-nitrobenzene is appropriate. An insufficient amount of base will result in an incomplete reaction.
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Side Product Formation:
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Over-methoxylation: The formation of 2,4-dimethoxy-1-nitrobenzene can occur if the reaction temperature is too high or if an excess of methanol and base is used.
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Control of Reagent Addition: Add the base in portions (lots) to maintain control over the reaction temperature and minimize localized high concentrations of the base.
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Product Isolation:
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Incomplete Extraction: Ensure thorough extraction of the product from the aqueous layer after quenching the reaction. Use an appropriate organic solvent like ethyl acetate or dichloromethane.
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Washing: Washing the organic layer with brine can help to remove residual water and improve the purity of the crude product.
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Issue 2: Inefficient Reduction of 4-fluoro-2-methoxy-1-nitrobenzene (Step 2)
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Question: The reduction of the nitro group to an amine is slow or incomplete, resulting in a low yield of 4-fluoro-2-methoxyaniline. How can I troubleshoot this?
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Answer: The efficiency of the catalytic hydrogenation is dependent on the catalyst activity, hydrogen pressure, and substrate purity.
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Catalyst Activity:
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Raney Nickel Quality: The activity of Raney Nickel can vary. Use a fresh or properly stored catalyst. If the catalyst has been exposed to air for an extended period, its activity may be diminished.
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Catalyst Loading: Ensure the correct catalytic amount of Raney Nickel is used. Typically, this is around 10% by weight relative to the nitro compound.
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Reaction Conditions:
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Hydrogen Pressure: A sufficiently high hydrogen pressure (e.g., 3.0 kgs) is necessary to drive the reaction. Ensure your autoclave is properly sealed and maintains the target pressure.
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Agitation: Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
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Solvent: Methanol is a common solvent for this reaction. Ensure it is of appropriate purity.
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Substrate Purity:
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Impurities from the previous step can sometimes poison the catalyst. Ensure the 4-fluoro-2-methoxy-1-nitrobenzene is of reasonable purity before proceeding with the reduction.
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Frequently Asked Questions (FAQs)
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Question: What is the role of protecting the aniline before nitration in related syntheses?
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Answer: Protecting the aniline group, often by converting it to an acetamide, serves two primary purposes. Firstly, it deactivates the aromatic ring to a moderate degree, which helps to control the nitration and prevent the formation of multiple nitrated products. Secondly, it protects the amine group from oxidation by the strong nitric and sulfuric acids used in the nitration step.
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Question: Can I use a different reducing agent instead of Raney Nickel and H₂?
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Answer: Yes, other reducing agents can be used for the reduction of the nitro group. Common alternatives include tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. However, the choice of reducing agent may require different workup procedures and could affect the overall yield and purity of the final product. Catalytic hydrogenation is often preferred on an industrial scale due to cleaner reaction profiles and easier product isolation.
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Question: How critical is the temperature control during the nitration of the protected aniline?
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Answer: Temperature control during nitration is extremely critical. Nitration reactions are highly exothermic. Poor temperature control can lead to the formation of undesired regioisomers and dinitrated byproducts. The reaction is typically carried out at low temperatures (0-5°C) to ensure regioselectivity and for safety reasons.
Data Presentation
Table 1: Summary of Yields for the Synthesis of 4-fluoro-2-methoxyaniline
| Step | Reactant | Product | Reagents | Yield (%) |
| 1. Methoxylation | 2,4-difluoro-1-nitrobenzene | 4-fluoro-2-methoxy-1-nitrobenzene | Methanol, Potassium tert-butoxide | ~87% |
| 2. Reduction | 4-fluoro-2-methoxy-1-nitrobenzene | 4-fluoro-2-methoxyaniline | Raney Ni, H₂ | ~98% |
Experimental Protocols
Protocol 1: Synthesis of 4-fluoro-2-methoxy-1-nitrobenzene (Step 1)
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To a clean and dry round-bottom flask, add 2,4-difluoro-1-nitrobenzene and toluene.
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Cool the reaction mixture to 0°C using an ice bath.
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Slowly add methanol to the reaction mass at 0°C.
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Add potassium tert-butoxide in several portions while maintaining the temperature at 0°C.
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Stir the reaction mass at 0°C for 15-30 minutes.
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Allow the temperature to rise to 20°C and stir for an additional 4 hours.
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Decompose the reaction by adding water.
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Extract the product with an organic solvent, wash the organic layer, and dry it over sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the product by washing with petroleum ether.
Protocol 2: Synthesis of 4-fluoro-2-methoxyaniline (Step 2)
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In an autoclave, add 4-fluoro-2-methoxy-1-nitrobenzene and methanol.
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Under a nitrogen atmosphere, add a slurry of Raney Nickel in methanol to the reaction mass.
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Stir the reaction mass at 25-30°C for 10-15 minutes.
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Slowly introduce hydrogen gas into the autoclave up to a pressure of 3.0 kgs.
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Stir the reaction at 25-30°C for 8-10 hours, or until hydrogen consumption ceases.
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Filter the reaction mass through celite to remove the catalyst.
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Wash the celite bed with methanol.
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Distill the organic solvent under vacuum to obtain the final product.
Visualizations
Caption: Synthetic workflow for 4-fluoro-2-methoxyaniline.
Caption: Troubleshooting logic for low yield in the methoxylation step.
Stability of 4,5-Difluoro-2-methoxyaniline under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4,5-Difluoro-2-methoxyaniline under acidic and basic conditions. The following information is designed to help troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Analysis After Acidic or Basic Treatment
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Possible Cause: Degradation of this compound. Anilines can be susceptible to degradation in acidic and basic environments, leading to the formation of new products that appear as extra peaks in the chromatogram.
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Troubleshooting Steps:
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Confirm Degradation: Perform a forced degradation study by intentionally exposing a sample of this compound to the acidic or basic conditions (e.g., 0.1 M HCl or 0.1 M NaOH) and monitor the HPLC chromatogram over time. A decrease in the peak area of the parent compound and an increase in the new peaks would confirm they are degradation products.
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Characterize Degradants: Use analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the mass of the degradation products, which can help in elucidating their structures.
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Optimize Conditions: If degradation is confirmed and undesirable for your application, consider modifying your experimental conditions:
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pH: Use a less harsh pH if your protocol allows.
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Temperature: Perform the reaction or analysis at a lower temperature to reduce the rate of degradation.
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Time: Minimize the exposure time of the compound to the acidic or basic conditions.
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Issue 2: Low Yield in a Reaction Involving this compound Under Acidic or Basic Conditions
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Possible Cause: Degradation of the starting material. The reaction conditions may be too harsh, causing this compound to degrade before it can react as intended.
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Troubleshooting Steps:
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Assess Starting Material Stability: Before running the full reaction, test the stability of this compound under the planned reaction conditions (solvent, temperature, acid/base concentration) without the other reactants. Monitor for degradation by HPLC.
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Modify Reaction Conditions:
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Temperature Control: If stability is an issue, conduct the reaction at a lower temperature.
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Reagent Concentration: Investigate if a lower concentration of the acid or base can be used effectively.
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Order of Addition: Consider adding the acid or base portion-wise or at a later stage in the reaction if possible.
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Protecting Groups: In some cases, it may be necessary to protect the amino group before subjecting the molecule to harsh acidic or basic conditions.
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Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic and basic solutions?
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemistry of anilines and related compounds, potential degradation pathways under acidic or basic stress conditions could include:
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Oxidation: The amino group is susceptible to oxidation, which can be accelerated by the presence of air or other oxidizing agents. This can lead to the formation of colored impurities.
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Hydrolysis of the Methoxy Group: Under strong acidic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group.
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Reactions on the Aromatic Ring: While less common under simple acidic or basic conditions, reactions such as hydroxylation or dehalogenation could occur under more forcing conditions (e.g., with heat or light).
Q3: How can I monitor the stability of this compound during my experiments?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for monitoring the stability of this compound. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.
Q4: Are forced degradation studies required for this compound in drug development?
A4: Yes, for drug development purposes, regulatory agencies such as the ICH and FDA require forced degradation studies to be performed on the active pharmaceutical ingredient (API) to demonstrate the specificity of the analytical methods and to understand the degradation pathways.[1]
Data Presentation
The following tables are templates for summarizing quantitative data from forced degradation studies.
Table 1: Stability of this compound under Acidic Conditions
| Condition | Time (hours) | Temperature (°C) | % this compound Remaining | % Total Degradants |
| 0.1 M HCl | 0 | 25 | 100 | 0 |
| 24 | 25 | Data | Data | |
| 48 | 25 | Data | Data | |
| 0.1 M HCl | 0 | 50 | 100 | 0 |
| 24 | 50 | Data | Data | |
| 48 | 50 | Data | Data |
Table 2: Stability of this compound under Basic Conditions
| Condition | Time (hours) | Temperature (°C) | % this compound Remaining | % Total Degradants |
| 0.1 M NaOH | 0 | 25 | 100 | 0 |
| 24 | 25 | Data | Data | |
| 48 | 25 | Data | Data | |
| 0.1 M NaOH | 0 | 50 | 100 | 0 |
| 24 | 50 | Data | Data | |
| 48 | 50 | Data | Data |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
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Stress Condition: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid in a sealed container.
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Control Sample: Prepare a control sample by mixing an equal volume of the stock solution with the solvent used for the acid (e.g., water).
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Incubation: Place the stressed and control samples in a temperature-controlled environment (e.g., 50°C).
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Time Points: At specified time intervals (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from both the stressed and control samples.
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Neutralization and Dilution: Immediately neutralize the aliquot from the stressed sample with an equivalent amount of 0.1 M sodium hydroxide. Dilute both the neutralized stressed sample and the control sample to a suitable concentration for HPLC analysis using the mobile phase.
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HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Base Hydrolysis
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Sample Preparation: Prepare a stock solution of this compound as described in the acid hydrolysis protocol.
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Stress Condition: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide in a sealed container.
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Control Sample: Prepare a control sample as described in the acid hydrolysis protocol.
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Incubation: Place the stressed and control samples in a temperature-controlled environment (e.g., 50°C).
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Time Points: Withdraw aliquots at the specified time intervals.
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Neutralization and Dilution: Immediately neutralize the aliquot from the stressed sample with an equivalent amount of 0.1 M hydrochloric acid. Dilute both the neutralized stressed sample and the control sample for HPLC analysis.
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HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
Troubleshooting low conversion rates in reactions with 4,5-Difluoro-2-methoxyaniline
Welcome to the technical support center for 4,5-Difluoro-2-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: I am observing a low conversion rate in my acylation reaction with this compound. What are the potential causes and solutions?
A1: Low conversion in acylation reactions with this compound can stem from several factors. The electron-withdrawing nature of the two fluorine atoms can decrease the nucleophilicity of the aniline nitrogen, making the reaction more challenging than with non-fluorinated anilines.
Troubleshooting Steps:
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Choice of Acylating Agent and Catalyst: Stronger acylating agents like acyl chlorides or anhydrides are generally more effective than carboxylic acids. The use of a suitable base is crucial to neutralize the acid generated and drive the reaction forward. For less reactive substrates, a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed.
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Reaction Conditions: Elevated temperatures may be necessary to overcome the reduced reactivity. However, prolonged heating can lead to degradation. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.
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Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used. Ensure the solvent is anhydrous, as water can hydrolyze the acylating agent.
Q2: My attempts to synthesize quinazoline derivatives from this compound are resulting in poor yields. How can I improve the outcome?
A2: The synthesis of quinazolines from anilines typically involves a cyclocondensation reaction. The success of this reaction is highly dependent on the reaction conditions and the reactivity of the coupling partner.
Potential Issues and Solutions:
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Reaction Temperature: These reactions often require high temperatures to proceed to completion. Microwave-assisted synthesis can be an effective method to achieve the necessary temperatures and shorten reaction times.
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Catalyst: While many quinazoline syntheses are acid-catalyzed, some modern methods employ metal catalysts (e.g., copper or palladium) to facilitate the cyclization.
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Atmosphere: For reactions sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of undesired byproducts.
Q3: I am struggling with a low yield in a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig or Suzuki-Miyaura) using a derivative of this compound. What are the key parameters to optimize?
A3: Palladium-catalyzed cross-coupling reactions are powerful tools for C-N and C-C bond formation. However, their success is highly dependent on the careful selection of the catalyst system and reaction conditions.
Key Optimization Parameters:
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Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.
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Base Selection: The strength and solubility of the base are important. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base should be compatible with the functional groups in your substrates.
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Catalyst Precursor: Using a pre-formed palladium catalyst can sometimes give more consistent results than generating the active catalyst in situ.
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Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptoms:
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Low consumption of starting material (this compound derivative).
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Formation of multiple unidentified byproducts.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient activation of the aromatic ring | The two fluorine atoms provide some activation, but an additional electron-withdrawing group (e.g., nitro) ortho or para to the leaving group will significantly increase the reaction rate. |
| Poor nucleophile | Use a stronger nucleophile or increase its concentration. For amine nucleophiles, ensure the reaction conditions are basic enough to deprotonate the amine. |
| Suboptimal solvent | Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex). |
| Low reaction temperature | SNAr reactions often require elevated temperatures. Consider heating the reaction or using microwave irradiation. |
Troubleshooting Workflow for Low SNAr Yield
Issue 2: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
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Reaction stalls before completion.
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Formation of palladium black (precipitated palladium metal).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Presence of water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Ligand degradation | Some phosphine ligands are air-sensitive. Handle them under an inert atmosphere. |
| Substrate coordination to palladium | The aniline nitrogen can coordinate to the palladium center, inhibiting catalysis. The use of bulky ligands can often mitigate this issue. |
| High reaction temperature | Excessive heat can lead to catalyst decomposition. Optimize the temperature to find a balance between reaction rate and catalyst stability. |
Logical Steps to Address Catalyst Deactivation
Experimental Protocols
Protocol 1: Acetylation of 4-Fluoro-2-methoxyaniline (Adapted)
This protocol is adapted from a procedure for the acetylation of 4-fluoro-2-methoxyaniline.[1]
Materials:
-
This compound
-
Acetic anhydride
-
Acetic acid
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound in acetic acid.
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Slowly add acetic anhydride to the reaction mass at 25-35°C over 1-2 hours.
-
Heat the reaction mass to 90°C and stir at this temperature for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and decompose it by adding water.
-
Stir at room temperature for 1-2 hours to precipitate the product.
-
Filter the solid and wash with water.
-
The product can be further purified by extraction with ethyl acetate and subsequent recrystallization.
| Parameter | Condition |
| Solvent | Acetic acid |
| Acylating Agent | Acetic anhydride |
| Temperature | 90°C |
| Reaction Time | 3-5 hours |
Protocol 2: General Procedure for the Synthesis of Benzimidazoles
This is a general protocol for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, which can be adapted for this compound after appropriate functionalization to a diamine.[2][3]
Materials:
-
A suitable 1,2-diamino-4,5-difluoro-3-methoxybenzene derivative
-
An appropriate aldehyde
-
Ethanol or a similar solvent
-
Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
Procedure:
-
Dissolve the diamine derivative and the aldehyde in the chosen solvent.
-
Add the catalyst to the reaction mixture.
-
Heat the reaction mixture to reflux or use microwave irradiation (e.g., 150°C for 10 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
| Parameter | Condition |
| Reactants | Diamine derivative, Aldehyde |
| Solvent | Ethanol |
| Catalyst | Acidic (e.g., p-TsOH) or Lewis acid |
| Temperature | Reflux or Microwave (150°C) |
| Reaction Time | Varies (from 10 minutes to several hours) |
General Workflow for Benzimidazole Synthesis
References
- 1. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 2. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 4,5-Difluoro-2-methoxyaniline during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 4,5-Difluoro-2-methoxyaniline to prevent its decomposition.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of this compound, offering potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound, which was initially a light-colored solid/liquid, has darkened to a brown or reddish color. Is it still usable?
A1: The darkening of anilines, including this compound, is a common sign of decomposition, often due to oxidation from exposure to air and/or light.[1] While slight discoloration may not significantly impact the purity for some applications, a significant color change suggests the formation of impurities. It is highly recommended to assess the purity of the material using an appropriate analytical method (e.g., NMR, HPLC, GC-MS) before use. For sensitive applications, using freshly sourced or purified material is advisable.
Q2: What are the primary causes of decomposition for this compound?
A2: Based on the general reactivity of anilines, the primary causes of decomposition for this compound are:
-
Oxidation: Exposure to air (oxygen) can lead to the formation of colored impurities.
-
Photodecomposition: Exposure to light, particularly UV light, can catalyze degradation.[2]
-
Heat: Elevated temperatures can accelerate the rate of decomposition.
-
Incompatible Materials: Contact with strong oxidizing agents, acids, and certain metals can lead to vigorous reactions and degradation.[3]
Q3: How can I purify this compound that has started to decompose?
A3: If the compound has undergone minor decomposition, purification may be possible. Common methods for purifying anilines include:
-
Recrystallization: For solid samples, recrystallization from a suitable solvent can remove colored impurities.
-
Column Chromatography: This is an effective method for removing polar impurities.
-
Distillation: For liquid anilines, vacuum distillation can be used for purification. However, it is crucial to ensure that the compound is thermally stable under the distillation conditions to prevent further decomposition.
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Recommended Action(s) |
| Change in physical state (e.g., solid becoming oily) | Absorption of moisture; presence of impurities lowering the melting point. | Store in a desiccator. Verify purity via analytical methods. |
| Unexpected reaction outcomes | Use of decomposed starting material; presence of impurities. | Confirm the purity of this compound before starting the reaction. Use freshly opened or purified material. |
| Inconsistent analytical results (e.g., extra peaks in NMR/HPLC) | Decomposition during storage or sample preparation. | Review storage conditions. Prepare samples for analysis immediately after taking them from the container. |
Recommended Storage Conditions
Proper storage is critical to maintaining the stability and purity of this compound. The following table summarizes the recommended storage conditions based on safety data sheets for the compound and similar anilines.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature or refrigerated (2-8 °C).[4][5] | Reduces the rate of decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[6] | Prevents oxidation by atmospheric oxygen. |
| Light | Protect from light.[2][7] | Prevents photodecomposition. Use amber vials or store in a dark place. |
| Container | Tightly sealed, airtight container.[2][8] | Prevents exposure to air and moisture. |
| Moisture | Store in a dry place.[2][8] | Prevents hydrolysis and absorption of water. |
| Incompatibilities | Store away from strong oxidizing agents, acids, and acid chlorides.[7] | Prevents chemical reactions that can lead to decomposition. |
Experimental Protocols
Protocol for Handling and Dispensing Air- and Light-Sensitive this compound
-
Preparation:
-
Move the container of this compound from its storage location (e.g., refrigerator) to a desiccator and allow it to warm to room temperature before opening. This prevents condensation of moisture from the air onto the compound.
-
Work in a well-ventilated fume hood.[7]
-
Minimize exposure to ambient light by working in a dimly lit area or by wrapping the container and reaction vessel in aluminum foil.
-
-
Inert Atmosphere Handling:
-
If the compound is particularly sensitive or for long-term storage of an opened container, use a glove box with an inert atmosphere.
-
For routine dispensing, flush the headspace of the container with a gentle stream of an inert gas (e.g., argon or nitrogen) before and after use.
-
-
Dispensing:
-
Use clean, dry spatulas or syringes for transferring the compound.
-
Quickly weigh the desired amount and transfer it to the reaction vessel.
-
Immediately and tightly seal the container of this compound, flush with inert gas if possible, and wrap with parafilm to ensure an airtight seal.
-
-
Storage of a Partially Used Container:
-
After dispensing, re-seal the container tightly.
-
Purge the headspace with an inert gas.
-
Wrap the container in aluminum foil or place it in a light-blocking secondary container.
-
Return the container to the appropriate storage conditions (e.g., desiccator at room temperature or refrigerator).
-
Visual Guides
Below are diagrams illustrating key workflows for troubleshooting and preventing the decomposition of this compound.
References
Catalyst selection and optimization for reactions of 4,5-Difluoro-2-methoxyaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Difluoro-2-methoxyaniline in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: Due to its structure as a substituted aniline, this compound is frequently used in palladium-catalyzed C-N and C-C bond-forming reactions. The most common applications include Buchwald-Hartwig amination to form more complex diaryl or alkylaryl amines, and as a coupling partner in Suzuki-Miyaura reactions if it is first converted to an aryl halide or triflate.
Q2: How do the substituents on this compound affect its reactivity in cross-coupling reactions?
A2: The electronic properties of the substituents are critical. The methoxy (-OCH₃) group is electron-donating, which enriches the aromatic ring with electron density. Conversely, the two fluorine (-F) atoms are electron-withdrawing. This combination can make the oxidative addition step in catalytic cycles more challenging compared to electron-deficient anilines.[1] Careful selection of an electron-rich and sterically bulky phosphine ligand is often necessary to promote this key step.[1][2]
Q3: Which palladium precatalysts are recommended for reactions with this substrate?
A3: Air-stable Pd(II) precatalysts, such as those from the Buchwald (e.g., G3-XPhos) or PEPPSI families, are generally recommended for their reliability and ease of use.[3][4] These precatalysts efficiently generate the active Pd(0) species in situ. While Pd(0) sources like Pd₂(dba)₃ can be used, they are often less stable and may require more careful handling to ensure activity.[4]
Q4: My reaction is sensitive to air and moisture. What are the best practices for setting up an inert atmosphere?
A4: Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[3] It is crucial to use properly degassed solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles). All reactions should be assembled in a glovebox or using Schlenk line techniques under an inert atmosphere (argon or nitrogen).[3]
Troubleshooting Guides
Problem 1: Low to No Yield in Buchwald-Hartwig Amination
| Potential Cause | Suggested Solution |
| Inactive Catalyst System | Use a fresh batch of palladium precatalyst and ligand. Ensure ligands, especially electron-rich biarylphosphines, have not been oxidized during storage. Consider pre-forming the active catalyst by stirring the Pd source and ligand together before adding other reagents.[5] |
| Inappropriate Ligand Choice | The electron-rich nature of the substrate requires an electron-rich, bulky ligand. Screen ligands like XPhos, RuPhos, or BrettPhos. Bidentate ligands like Xantphos can also be effective and may offer different selectivity.[5][6] |
| Incorrect Base | The choice of base is critical. Strong, non-nucleophilic bases are preferred. Screen common bases such as Cs₂CO₃, K₃PO₄, and NaOtBu. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.[6] |
| Suboptimal Solvent/Temperature | Common solvents include toluene, dioxane, and THF. Ensure the solvent is anhydrous. If starting materials have poor solubility, increasing the temperature or switching to a solvent like DMF may help, but be aware that higher temperatures can also lead to degradation.[7] Reactions are typically heated between 80-110 °C.[8] |
| Poor Reagent Quality | Verify the purity of your this compound and the aryl halide/triflate coupling partner. Impurities can inhibit the catalyst. |
Problem 2: Significant Byproduct Formation in Suzuki-Miyaura Coupling
This assumes this compound has been converted to an aryl halide/triflate.
| Potential Cause | Suggested Solution |
| Protodeboronation of Boronic Acid | This is the hydrolysis of the boronic acid back to the corresponding arene.[4] Use less harsh conditions (lower temperature, milder base like K₂CO₃ or K₃PO₄).[1] Alternatively, use a more stable boronic acid derivative, such as a boronate ester (e.g., BPin) or a trifluoroborate salt.[4] |
| Homocoupling of Boronic Acid | This side reaction is often caused by the presence of oxygen.[3] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Using bulky ligands can also suppress homocoupling.[4] |
| Dehalogenation of Aryl Halide | The starting aryl halide is reduced instead of coupled. This can be caused by certain bases or catalyst systems. Try screening different bases or using a different palladium/ligand combination. |
| Incomplete Reaction | If you observe both product and starting material, the reaction may be too slow or has stalled. Try increasing the catalyst loading (from 1-2 mol% to 5 mol%), increasing the temperature, or ensuring vigorous stirring, especially for biphasic reactions.[4][5] |
Catalyst and Condition Screening Data
The following tables present representative data for optimizing common reactions.
Table 1: Ligand and Base Optimization for a Model Buchwald-Hartwig Amination (Reaction: this compound + Aryl Bromide)
| Entry | Pd Precatalyst (2 mol%) | Ligand (4 mol%) | Base (2.0 eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85 |
| 2 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 89 |
| 3 | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 72 |
| 4 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | 100 | 91 |
| 5 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 | 82 |
| 6 | G3-XPhos | (internal) | Cs₂CO₃ | Dioxane | 100 | 93 |
Table 2: Solvent and Catalyst Loading Optimization for a Model Suzuki-Miyaura Coupling (Reaction: Bromo-4,5-difluoro-2-methoxyaniline + Phenylboronic Acid)
| Entry | Catalyst (mol%) | Base (2.0 eq.) | Solvent System | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 65 |
| 2 | G3-XPhos (2%) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 92 |
| 3 | G3-XPhos (2%) | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 85 |
| 4 | G3-XPhos (2%) | Cs₂CO₃ | THF/H₂O (4:1) | 80 | 88 |
| 5 | G3-XPhos (1%) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 81 |
| 6 | G3-XPhos (2%) | K₃PO₄ | Dioxane (anhydrous) | 90 | <10 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the phosphine ligand (1-4 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) under a positive flow of inert gas. Add the degassed solvent (e.g., dioxane or toluene, 0.1-0.5 M) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Workflow and Logic Diagrams
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
Caption: Decision tree for selecting a suitable phosphine ligand based on substrate electronics.
References
- 1. reddit.com [reddit.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Containing 4,5-Difluoro-2-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Difluoro-2-methoxyaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture has formed a persistent emulsion during aqueous work-up. How can I break it?
A1: Emulsion formation is a common issue, particularly when using chlorinated solvents with basic aqueous layers. Here are several strategies to resolve an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can remove fine particulate matter that may be stabilizing the emulsion.[1]
-
Solvent Evaporation: If you anticipate emulsion formation, a preventative measure is to first remove the organic solvent from the reaction mixture under reduced pressure. The resulting residue can then be redissolved in the extraction solvent and the aqueous wash can be performed.[1][2]
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period of time (e.g., 30 minutes to a few hours) can lead to separation of the layers.[1][3]
-
Change in pH: If your compound of interest is stable to pH changes, careful acidification or neutralization of the mixture can sometimes help to break the emulsion.
Q2: I am having difficulty extracting my this compound derivative from the aqueous layer. What could be the reason and how can I improve the extraction efficiency?
A2: The two electron-withdrawing fluorine atoms and the ortho-methoxy group on the aniline ring reduce the basicity of the nitrogen atom.[4][5] This can make it more challenging to protonate the aniline for an acidic extraction or to ensure it remains in the organic layer during a basic wash.
-
pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to deprotonate any anilinium salt and drive the free aniline into the organic layer. Conversely, for an acidic extraction, a lower pH (pH < 2) may be necessary to fully protonate the aniline.
-
Choice of Extraction Solvent: If your product has some polarity, consider using a more polar extraction solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3-5 times) with smaller volumes of solvent to maximize recovery.
-
"Salting Out": Adding a significant amount of a salt like sodium chloride to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, thereby improving its partitioning into the organic solvent.[1]
Q3: My purified product containing the this compound moiety is colored, even after column chromatography. How can I remove the colored impurities?
A3: Colored impurities in aniline derivatives are often due to oxidation products.
-
Treatment with Activated Carbon: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon for a short period can adsorb colored impurities. The carbon is then removed by filtration through Celite®.
-
Reductive Work-up: Minor oxidation can sometimes be reversed by a wash with a dilute solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate.
-
Alternative Chromatography: If normal-phase silica gel chromatography does not remove the color, consider using a different stationary phase, such as alumina, or switching to reversed-phase chromatography.[6]
-
Crystallization: Recrystallization of the product from a suitable solvent system is often a highly effective method for removing colored impurities and obtaining a product of high purity.
Q4: I am concerned about the potential for my product to be water-soluble. What work-up strategy should I employ?
A4: If your derivative of this compound has additional polar functional groups, it may exhibit some water solubility.
-
Brine Washes: Minimize the use of pure water for washing the organic layer. Instead, use brine for all aqueous washes to reduce the partitioning of your product into the aqueous phase.
-
Back-Extraction: After the initial extraction, back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Solvent Evaporation and Re-extraction: If significant water solubility is suspected, you can carefully evaporate the aqueous layer to dryness (if no volatile inorganic salts are present that could interfere) and then triturate or extract the residue with an organic solvent.
Experimental Protocols
Protocol 1: General Work-up Procedure for a Neutral or Basic Product
-
Quenching: Cool the reaction mixture to room temperature or 0 °C. Slowly add water or a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Extract the aqueous layer 2-3 times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (or brine if the product is potentially water-soluble).
-
Saturated aqueous sodium bicarbonate solution if the reaction was acidic.
-
Brine.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Work-up Procedure Involving an Acidic Extraction for Basic Byproducts
-
Quenching and Dilution: Quench the reaction as described above and dilute with the chosen extraction solvent.
-
Acidic Wash: Wash the organic layer with 1 M HCl (2-3 times) to remove any unreacted this compound or other basic impurities.
-
Neutralization and Back-Extraction (Optional): The acidic aqueous layers can be combined, basified with NaOH, and back-extracted with an organic solvent to recover the starting aniline if desired.
-
Washing: Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product as required.
Data Presentation
| Work-up Parameter | Recommendation for this compound Reactions | Rationale |
| Extraction Solvent | Ethyl Acetate, Dichloromethane | Good solvency for many organic compounds. |
| Aqueous Wash pH | For product extraction: pH > 9; For impurity removal: pH < 2 | The difluoro and methoxy groups reduce the basicity of the aniline. |
| Emulsion Prevention | Use brine instead of water for washes; consider solvent evaporation before work-up. | High ionic strength and removal of reaction solvent can prevent emulsion formation. |
| Drying Agent | Anhydrous Sodium Sulfate or Magnesium Sulfate | Standard and effective drying agents. |
| Purification Method | Silica Gel Column Chromatography, Recrystallization | Effective for removing polar and non-polar impurities. |
Visualizations
Caption: A general experimental workflow for the work-up of reactions.
Caption: Troubleshooting guide for breaking emulsions during work-up.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 4,5-Difluoro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of the discussed analytical methods for the quantification of 4,5-Difluoro-2-methoxyaniline. These values are extrapolated from methods developed for analogous compounds and serve as a benchmark for method development and validation.
| Parameter | HPLC/UPLC-UV | HPLC-MS | GC-MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL[2] | 0.0004 - 1 µg/g[3] |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.5 - 5 ng/mL[2] | 0.001 - 5 µg/g[3] |
| Linearity (r²) | > 0.999 | > 0.995[2] | > 0.992[3] |
| Accuracy (% Recovery) | 95 - 105% | 92 - 105%[2] | 85 - 110%[3] |
| Precision (%RSD) | < 2% | < 10%[2] | < 15% |
| Selectivity | Moderate | High | High |
| Throughput | High | Medium | Medium |
Methodology Comparison
High-Performance Liquid Chromatography with UV Detection (HPLC/UPLC-UV)
HPLC with UV detection is a widely accessible and robust technique suitable for the routine quantification of this compound, particularly at moderate to high concentrations. The presence of the aromatic ring in the analyte suggests strong UV absorbance, enabling sensitive detection.
Experimental Protocol:
-
Instrumentation: A standard HPLC or UPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution.
-
Flow Rate: 1.0 mL/min for HPLC or 0.3-0.5 mL/min for UPLC.[2][5]
-
Injection Volume: 10 µL.[5]
-
Detection Wavelength: The maximum absorbance wavelength (λmax) should be determined by scanning a standard solution of this compound. Based on similar aromatic amines, a wavelength in the range of 230-280 nm is expected.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm syringe filter before injection.
References
A Comparative Guide to HPLC and GC-MS Analysis of 4,5-Difluoro-2-methoxyaniline
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a highly suitable technique for the analysis of polar aromatic compounds like 4,5-Difluoro-2-methoxyaniline. It offers excellent resolution and sensitivity without the need for derivatization, which is often required for GC analysis of polar analytes.
Experimental Protocol: HPLC-UV Analysis
This protocol is based on established methods for the analysis of methoxyanilines and difluoroanilines and can be optimized for this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to the desired working concentration (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 240-260 nm for anilines).
-
Injection Volume: 10 µL.
Data Presentation: Expected HPLC Performance
The following table summarizes the expected performance characteristics of an optimized HPLC-UV method for the analysis of this compound and potential related impurities.
| Parameter | Expected Performance |
| Retention Time (RT) | Dependent on the specific method, but expected to be in the range of 3-10 minutes. |
| Resolution (Rs) | > 2.0 between the main peak and any closely eluting impurities. |
| Linearity (R²) | ≥ 0.999 over the desired concentration range. |
| Limit of Detection (LOD) | Estimated to be in the low ng/mL range. |
| Limit of Quantification (LOQ) | Estimated to be in the mid-to-high ng/mL range. |
| Precision (%RSD) | < 2% for replicate injections. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For anilines, which can be polar and thermolabile, derivatization may sometimes be necessary to improve chromatographic performance and prevent peak tailing.[1] However, direct analysis is often achievable.
Experimental Protocol: GC-MS Analysis
This protocol is based on general methods for the analysis of aniline derivatives.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent like methanol or dichloromethane at a concentration of 1 mg/mL.
-
Dilute the stock solution to the desired concentration for analysis.
-
(Optional Derivatization): For improved peak shape and volatility, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.
2. GC-MS Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Presentation: Expected GC-MS Performance and Spectral Data
The following table outlines the anticipated performance of a GC-MS method. The mass spectral data is predicted based on the fragmentation patterns of similar aniline compounds.
| Parameter | Expected Performance |
| Retention Time (RT) | Dependent on the temperature program, but typically in the range of 8-15 minutes. |
| Peak Shape | Symmetrical peaks with minimal tailing, especially with derivatization. |
| Mass Spectrum (m/z) | Molecular Ion (M+): 159. Key Fragments: Loss of methyl group (m/z 144), loss of CO (m/z 131), and other fragments characteristic of the difluoroaniline structure. |
| Limit of Detection (LOD) | In the low to mid pg range on-column. |
| Limit of Quantification (LOQ) | In the high pg to low ng range on-column. |
Method Comparison: HPLC vs. GC-MS
| Feature | HPLC-UV | GC-MS |
| Derivatization | Not typically required. | May be beneficial to improve peak shape and volatility.[1] |
| Selectivity | Based on chromatographic separation and UV absorbance. | Based on chromatographic separation and mass-to-charge ratio, providing higher confidence in identification. |
| Sensitivity | Good, with LODs in the ng/mL range. | Excellent, with LODs in the pg range. |
| Sample Throughput | Generally higher due to shorter run times. | Can be lower due to longer oven temperature programs. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
| Compound Stability | Suitable for thermolabile compounds. | Potential for thermal degradation of sensitive analytes in the injector or column. |
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for HPLC and GC-MS analysis.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
Both HPLC and GC-MS are powerful analytical techniques that can be effectively applied to the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis. For routine purity assessments and quantification where high sensitivity is not the primary concern, HPLC-UV offers a robust and cost-effective solution. For applications requiring higher sensitivity and definitive identification, such as in trace impurity analysis or metabolism studies, the selectivity and sensitivity of GC-MS make it the preferred method. The protocols and data presented in this guide provide a solid foundation for developing and validating analytical methods tailored to the specific needs of your research.
References
A Comparative Analysis of the Reactivity of 4,5-Difluoro-2-methoxyaniline and Other Difluoroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4,5-Difluoro-2-methoxyaniline against other difluoroaniline isomers. The reactivity of anilines is a critical parameter in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds where they serve as key building blocks.[1] The nucleophilicity of the amino group, which dictates its reactivity towards electrophiles, is significantly influenced by the electronic effects of substituents on the aromatic ring. This comparison is based on the analysis of substituent effects, quantified by Hammett constants, to predict the relative reactivity of these isomers.
Understanding Substituent Effects on Aniline Reactivity
The reactivity of the amino group in aniline is governed by the electron density on the nitrogen atom. Electron-donating groups (EDGs) increase this electron density, enhancing the nucleophilicity and basicity of the aniline, thus making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its nucleophilicity and reactivity.
The substituents in the anilines discussed here are fluorine and a methoxy group.
-
Fluorine (-F): Acts as an EWG through a strong negative inductive effect (-I) due to its high electronegativity. It has a weak positive resonance effect (+M). Overall, fluorine is deactivating.
-
Methoxy (-OCH3): Acts as an EDG through a strong positive resonance effect (+M), where the oxygen lone pairs donate electron density to the ring. It has a moderate negative inductive effect (-I). Overall, the resonance effect dominates, making it an activating group, especially when positioned ortho or para to the reaction center.[2]
The net effect on reactivity depends on the nature and position of these substituents relative to the amino group. A common method to quantify these electronic effects is through Hammett substituent constants (σ). A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.[3]
Comparison of this compound with Difluoroaniline Isomers
To objectively compare the reactivity, we can analyze the electronic environment of the amino group in this compound and contrast it with common difluoroaniline isomers. The primary mode of reaction for anilines as nucleophiles involves the lone pair of electrons on the nitrogen atom. Therefore, substituents that increase the electron density at the nitrogen will enhance reactivity.
This compound:
-
-OCH3 group (ortho): The methoxy group is in the ortho position to the amino group. While it is generally an activating group, its proximity to the amino group can lead to steric hindrance, potentially reducing reactivity. Electronically, its strong +M effect increases electron density on the ring, but the ortho position can also exert a significant -I effect.
-
-F atoms (meta and para): The two fluorine atoms are meta and para to the amino group. Both exert a strong -I effect, withdrawing electron density and decreasing the nucleophilicity of the amino group.
Other Difluoroaniline Isomers:
-
2,4-Difluoroaniline: One fluorine is ortho and the other is para to the amino group. Both positions exert strong electron-withdrawing effects, significantly reducing the reactivity of the aniline.
-
2,6-Difluoroaniline: Two ortho fluorine atoms provide significant steric hindrance and strong inductive withdrawal, making this isomer one of the least reactive.
-
3,5-Difluoroaniline: Two meta fluorine atoms exert a purely inductive electron-withdrawing effect, reducing the basicity and nucleophilicity of the amino group.
Based on these electronic and steric considerations, this compound is expected to be more reactive than difluoroanilines that have fluorine atoms in the ortho positions (e.g., 2,4-difluoroaniline and 2,6-difluoroaniline) due to the presence of the electron-donating methoxy group. However, its reactivity is likely lower than that of aniline itself due to the presence of two electron-withdrawing fluorine atoms.
Quantitative Data Presentation
The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of substituents on the reactivity of the benzene ring. The table below lists the σ values for fluorine and methoxy groups at the meta and para positions. Note that a universally accepted Hammett constant for the ortho position is not established due to the inclusion of steric effects.
| Substituent | σ_meta (σm) | σ_para (σp) |
| -F | 0.34 | 0.06 |
| -OCH3 | 0.12 | -0.27 |
A positive value indicates an electron-withdrawing effect, and a negative value indicates an electron-donating effect.
From the table, the para-methoxy group is strongly electron-donating, while the fluorine substituents are electron-withdrawing, particularly at the meta position. The cumulative effect of these substituents will determine the overall reactivity of the aniline. For this compound, the ortho-methoxy group's activating effect is countered by the two deactivating fluoro groups.
Experimental Protocols
To experimentally determine and compare the reactivity of these anilines, a common reaction such as N-acylation can be performed under competitive conditions or by measuring individual reaction rates. Below is a detailed protocol for the N-acetylation of an aniline derivative.
Protocol: N-Acetylation of a Difluoroaniline [4][5]
Materials:
-
Difluoroaniline isomer (e.g., this compound)
-
Acetic anhydride
-
Sodium acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethanol (95%)
-
Standard laboratory glassware (beakers, flasks, funnel)
-
Stirring apparatus
-
Ice bath
-
Vacuum filtration setup
Procedure:
-
In a flask, dissolve the difluoroaniline (1.0 equivalent) in water. Due to low solubility, a biphasic mixture may be observed.
-
Add concentrated HCl dropwise while stirring until the aniline salt dissolves completely.
-
In a separate beaker, prepare a solution of sodium acetate (1.1 equivalents) in water.
-
To the solution of the aniline hydrochloride, add acetic anhydride (1.05 equivalents) and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture. A precipitate of the N-acetylated product should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.
-
Dry the purified product and determine the yield.
The relative reactivity can be assessed by running parallel reactions for each isomer under identical conditions and comparing the reaction times (monitored by TLC) or the yields.
Visualization of Concepts
Logical Workflow for Reactivity Comparison
Caption: A logical workflow for the theoretical and experimental comparison of difluoroaniline reactivity.
Generalized Signaling Pathway for N-Acylation
Caption: A simplified diagram showing the key steps in the N-acylation of a substituted aniline.
References
Comparative Analysis of the Biological Activity of Representative Fluorinated and Methoxylated Heterocyclic Compounds
Introduction: While a comprehensive analysis of derivatives synthesized directly from 4,5-Difluoro-2-methoxyaniline is limited by the current body of published research, this guide provides a comparative overview of the biological activities of structurally related fluorinated and methoxylated quinoline and benzimidazole derivatives. These compounds serve as representative examples of the types of bioactive molecules that could be generated from this specific aniline precursor. The inclusion of fluorine and methoxy substituents is known to significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their efficacy. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of these privileged scaffolds in medicinal chemistry.
Anticancer Activity of Fluorinated Quinoline Derivatives
Quinoline derivatives are a well-established class of compounds with a broad range of pharmacological activities, including anticancer effects. The introduction of fluorine atoms to the quinoline core can enhance their cytotoxic an activity.
Table 1: Anticancer Activity of Representative Fluorinated Quinoline Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 6a | 6-fluoro-4-(phenylamino)quinoline-3-carbonitrile derivative | MDA-MB-468 (Triple-Negative Breast Cancer) | ~2.5-5 | [1][2] |
| 6b | 6,8-difluoro-4-(phenylamino)quinoline-3-carbonitrile derivative | MDA-MB-468 (Triple-Negative Breast Cancer) | ~2.5-5 | [1][2] |
| 6d | 6-fluoro-4-((3-fluorophenyl)amino)quinoline-3-carbonitrile derivative | MDA-MB-468 (Triple-Negative Breast Cancer) | ~2.5-5 | [1][2] |
| 6f | 6,8-difluoro-4-((3-fluorophenyl)amino)quinoline-3-carbonitrile derivative | MDA-MB-468 (Triple-Negative Breast Cancer) | ~2.5-5 | [1][2] |
| 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone | 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone | Renal and Melanoma cell lines | log GI50 < -8.00 | [3] |
Antimicrobial Activity of Fluorinated Benzimidazole Derivatives
Benzimidazole is another crucial heterocyclic scaffold known for its diverse biological activities, including antimicrobial properties. The incorporation of fluorine can significantly modulate the antimicrobial spectrum and potency.
Table 2: Antimicrobial Activity of Representative Fluorinated Benzimidazole Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 14 | 2-(m-fluorophenyl)-benzimidazole | Bacillus subtilis | 7.81 | [4] |
| 18 | 2-(m-fluorophenyl)-5-methyl-benzimidazole | Gram-negative bacteria | 31.25 | [4] |
| 37b | 1,4-disubstituted-1,2,3-triazole containing benzimidazolone | Staphylococcus aureus | 3.125 | [5] |
| 37b | 1,4-disubstituted-1,2,3-triazole containing benzimidazolone | Escherichia coli | 3.125 | [5] |
| 37d | 1,4-disubstituted-1,2,3-triazole containing benzimidazolone | Staphylococcus aureus | 3.125 | [5] |
Experimental Protocols
General Synthesis of Quinoline Derivatives (Gould-Jacobs Reaction)
The Gould-Jacobs reaction is a widely used method for the synthesis of quinolines. The general procedure involves the reaction of an aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.
-
Step 1: Condensation. An appropriately substituted aniline (e.g., this compound) is reacted with diethyl (ethoxymethylene)malonate. The reaction is typically carried out in a suitable solvent and may be heated.
-
Step 2: Cyclization. The intermediate formed is heated to a high temperature (typically 240-260 °C) in a high-boiling point solvent like diphenyl ether to induce cyclization.
-
Step 3: Hydrolysis and Decarboxylation. The resulting quinoline ester is then hydrolyzed, usually with a strong base like sodium hydroxide, followed by acidification to yield the corresponding carboxylic acid, which can then be decarboxylated upon heating to afford the final quinoline derivative.
General Synthesis of Benzimidazole Derivatives
A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
-
Step 1: Reaction Setup. An o-phenylenediamine is mixed with a carboxylic acid in the presence of a condensing agent, such as polyphosphoric acid (PPA) or hydrochloric acid.
-
Step 2: Condensation. The reaction mixture is heated, typically at reflux, for several hours to facilitate the condensation and cyclization to form the benzimidazole ring.
-
Step 3: Work-up. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude product, which is then filtered, washed, and purified by recrystallization or column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding. Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition. After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization. A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement. The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vitro Antimicrobial Activity Assay (Microdilution Method)
The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum. A standardized suspension of the test microorganism is prepared.
-
Serial Dilution. The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation. Each well is inoculated with the microbial suspension.
-
Incubation. The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination. The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizations
Caption: General synthetic pathway for quinoline derivatives via the Gould-Jacobs reaction.
Caption: General synthetic pathway for benzimidazole derivatives.
Caption: A simplified workflow for biological activity screening of synthesized compounds.
References
- 1. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. acgpubs.org [acgpubs.org]
- 5. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 4,5-Difluoro-2-methoxyaniline: A Comparative Guide to Its Reaction Products
For researchers, scientists, and drug development professionals, 4,5-Difluoro-2-methoxyaniline stands as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both electron-donating (methoxy) and electron-withdrawing (difluoro) groups, imparts distinct reactivity that can be harnessed to construct a variety of heterocyclic scaffolds. This guide provides a comparative analysis of key reaction products derived from this compound, supported by experimental data and detailed protocols to aid in synthetic strategy and decision-making.
While specific experimental data for a broad range of reactions involving this compound remains somewhat specialized, the known reactivity of fluorinated anilines allows for the confident prediction and comparison of its utility in several classical and modern synthetic transformations. This guide will focus on two major classes of heterocyclic compounds readily accessible from this precursor: quinolines and benzimidazoles . These structures are prevalent in a multitude of biologically active compounds, making their synthesis from fluorinated precursors a topic of significant interest.
Quinolines: Accessing Fluorinated Scaffolds for Drug Discovery
The quinoline core is a fundamental motif in a vast number of pharmaceuticals. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The Combes quinoline synthesis offers a direct route to substituted quinolines from anilines and β-dicarbonyl compounds.
Combes Quinoline Synthesis
The acid-catalyzed condensation of an aniline with a β-diketone, such as acetylacetone, is a well-established method for quinoline synthesis. In the case of this compound, this reaction is expected to yield 6,7-difluoro-8-methoxy-2,4-dimethylquinoline. The reaction proceeds through the formation of an enamine intermediate, followed by acid-catalyzed cyclization and dehydration.
dot
Comparison of Quinolone Synthesis:
While no direct comparative studies for this compound were found, the general principles of the Combes synthesis allow for a qualitative comparison with alternative quinoline syntheses like the Skraup or Doebner-von Miller reactions. The Combes synthesis is generally milder and often provides better yields for specific substitution patterns compared to the often harsh conditions of the Skraup synthesis.
| Reaction | Reagents | Typical Conditions | Product Scope |
| Combes Synthesis | β-Diketones | Acid catalyst (e.g., H₂SO₄, PPA) | 2,4-Disubstituted quinolines |
| Skraup Synthesis | Glycerol, oxidizing agent | Strong acid (conc. H₂SO₄), high temperature | Unsubstituted or simply substituted quinolines |
| Doebner-von Miller | α,β-Unsaturated carbonyls | Acid catalyst | Variably substituted quinolines |
Experimental Protocol: Combes Synthesis of 6,7-Difluoro-8-methoxy-2,4-dimethylquinoline (Predicted)
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add acetylacetone (1.1 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Benzimidazoles: Building Blocks for Bioactive Molecules
Benzimidazoles are another class of heterocyclic compounds with a wide range of biological activities. The most common synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Condensation with Formic Acid
The reaction of this compound with formic acid is a straightforward method to produce 5,6-difluoro-4-methoxybenzimidazole. This reaction typically proceeds under acidic conditions and heating, leading to cyclization and dehydration.
dot
Comparison of Benzimidazole Synthesis Methods:
The choice of carbonyl component in the condensation reaction with this compound allows for the introduction of various substituents at the 2-position of the benzimidazole ring.
| Carbonyl Source | Product | Key Features |
| Formic Acid | 2-Unsubstituted Benzimidazole | Simple, direct method. |
| Aldehydes | 2-Substituted Benzimidazoles | Versatile, allows for diverse substitution. Requires an oxidative step for aromatization. |
| Carboxylic Acids | 2-Substituted Benzimidazoles | Often requires harsher conditions (e.g., polyphosphoric acid). |
Experimental Protocol: Synthesis of 5,6-Difluoro-4-methoxybenzimidazole (Predicted)
-
A mixture of this compound (1.0 eq) and formic acid (excess) is heated at reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and the excess formic acid is removed under reduced pressure.
-
The residue is neutralized with an aqueous base (e.g., ammonia solution) to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Conclusion
This compound serves as a promising starting material for the synthesis of fluorinated quinolines and benzimidazoles, two scaffolds of high importance in medicinal chemistry. The presented synthetic pathways, based on well-established named reactions, provide a framework for the rational design and synthesis of novel, potentially bioactive molecules. While specific, published experimental data for a wide array of reactions with this particular aniline is limited, the general methodologies outlined in this guide offer a solid foundation for researchers to explore its synthetic potential. Further investigation into the reaction scope and optimization of conditions will undoubtedly expand the utility of this versatile building block.
References
Navigating the Structural Landscape of Fluorinated Aniline Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional atomic arrangement of molecules is paramount for rational drug design and materials science. This guide provides a comparative analysis of 4,5-Difluoro-2-methoxyaniline and its isomers, alongside a detailed experimental framework for determining its X-ray crystallographic structure, a currently unreported dataset.
While the crystal structure of this compound has yet to be publicly documented, this guide offers a comprehensive roadmap for its elucidation. By comparing its known properties with those of related, commercially available isomers, we can anticipate the structural influence of its unique substitution pattern. Furthermore, we present a generalized, robust experimental protocol for the synthesis, crystallization, and subsequent X-ray diffraction analysis of the title compound, empowering researchers to uncover its precise molecular architecture.
Comparative Analysis of Fluorinated 2-Methoxyaniline Isomers
The strategic placement of fluorine atoms on the aniline ring is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. The following table summarizes the known properties of this compound and compares them with other commercially available fluorinated 2-methoxyaniline isomers. This comparative data highlights the subtle yet significant impact of fluorine substitution on the molecule's fundamental characteristics.
| Property | This compound | 4-Fluoro-2-methoxyaniline | 5-Fluoro-2-methoxyaniline | 2-Fluoro-5-methoxyaniline |
| CAS Number | 1017779-71-3 | 450-91-9[1] | 1978-39-8[2] | 62257-15-2[3] |
| Molecular Formula | C₇H₇F₂NO | C₇H₈FNO[1] | C₇H₈FNO[2] | C₇H₈FNO[3] |
| Molecular Weight | 159.14 g/mol | 141.14 g/mol [1] | 141.14 g/mol [2] | 141.14 g/mol [3] |
| Appearance | Not specified | - | Dark brown liquid[2] | Not specified |
| Boiling Point | Not specified | 215°C at 756 Torr[4] | 78-82°C at 5 mmHg[2] | Not specified |
| pKa | Not specified | 4.60[4] | Not specified | Not specified |
| Crystal Structure | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of the corresponding nitro compound, 4,5-difluoro-2-nitroanisole. A general and reliable method involves catalytic hydrogenation.
Materials:
-
4,5-difluoro-2-nitroanisole
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve 4,5-difluoro-2-nitroanisole in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (disappearance of the starting material), purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter cake with a small amount of ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is crucial for successful X-ray crystallographic analysis. For aniline derivatives, slow evaporation of a saturated solution is a commonly employed and effective technique.
Procedure:
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound moderately. A solvent screen using small amounts of the purified product in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, or mixtures thereof) should be performed to identify suitable candidates.
-
Preparation of a Saturated Solution: Gently warm the chosen solvent and dissolve the purified this compound until a saturated or near-saturated solution is obtained.
-
Slow Evaporation: Filter the warm solution to remove any particulate matter and transfer it to a clean vial. Cover the vial with a cap that has small perforations or with parafilm pierced with a needle. This allows for slow evaporation of the solvent.
-
Crystal Growth: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
-
Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully remove them from the solution using a spatula or forceps and allow them to dry.
Visualizing Experimental and Logical Workflows
To further guide the research process, the following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships involved in the crystallographic analysis of this compound derivatives.
References
Comparative study of different synthetic routes to 4,5-Difluoro-2-methoxyaniline
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is paramount. 4,5-Difluoro-2-methoxyaniline is a valuable building block in the creation of various pharmaceutical compounds. This guide provides a comparative study of two distinct synthetic pathways to this aniline derivative, offering an objective look at their respective methodologies, yields, and strategic advantages. The data presented is compiled from publicly available chemical literature, providing a foundation for informed decisions in synthetic planning.
Route 1: Nucleophilic Aromatic Substitution and Reduction
This well-documented pathway commences with the commercially available 2,4-difluoro-1-nitrobenzene. The synthesis proceeds through a nucleophilic aromatic substitution (SNAr) reaction to introduce the methoxy group, followed by the reduction of the nitro functionality to the desired aniline.
Experimental Protocol:
Step 1: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene
In a suitable reaction vessel, 2,4-difluoro-1-nitrobenzene is dissolved in a solvent such as toluene. The solution is cooled, and methanol is added. A strong base, for instance, potassium tert-butoxide, is then added portion-wise while maintaining a low temperature. The reaction is stirred for several hours, allowing for the selective displacement of the fluorine atom ortho to the nitro group with a methoxy group. Following an aqueous workup, the product is isolated.
Step 2: Synthesis of this compound
The intermediate, 4-fluoro-2-methoxy-1-nitrobenzene, is subjected to reduction. A common method involves catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon in a solvent such as methanol. The reaction is carried out under a hydrogen atmosphere until the nitro group is fully reduced to an amine. After filtration of the catalyst and removal of the solvent, the final product, this compound, is obtained.
Route 2: Nitration and Reduction of a Methoxy-Containing Precursor
An alternative strategy begins with a precursor that already contains the methoxy group, 1,2-difluoro-4-methoxybenzene. This route involves the introduction of a nitro group via electrophilic aromatic substitution, followed by its reduction.
Experimental Protocol:
Step 1: Synthesis of 4,5-Difluoro-2-methoxy-1-nitrobenzene
1,2-difluoro-4-methoxybenzene is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction is performed at a controlled temperature to prevent over-nitration and ensure regioselectivity. The electron-donating methoxy group and the fluorine atoms direct the nitration to the position ortho to the methoxy group and para to one of the fluorine atoms. The product is then isolated through quenching the reaction mixture with water and subsequent extraction.
Step 2: Synthesis of this compound
Similar to Route 1, the resulting 4,5-difluoro-2-methoxy-1-nitrobenzene is reduced to the target aniline. Catalytic hydrogenation is a highly effective method for this transformation. The reaction conditions are analogous to those described in the second step of Route 1, yielding this compound.
Comparative Data
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency.
| Parameter | Route 1: From 2,4-difluoro-1-nitrobenzene | Route 2: From 1,2-difluoro-4-methoxybenzene |
| Starting Material | 2,4-difluoro-1-nitrobenzene | 1,2-difluoro-4-methoxybenzene |
| Overall Yield | High | Moderate to High |
| Number of Steps | 2 | 2 |
| Key Reactions | Nucleophilic Aromatic Substitution, Nitro Reduction | Electrophilic Nitration, Nitro Reduction |
| Reagent Highlights | Potassium tert-butoxide, Raney Ni/H₂ | HNO₃/H₂SO₄, Pd/C/H₂ |
| Purity of Final Product | Generally high after purification | Generally high after purification |
Visualization of Synthetic Pathways
The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.
Caption: Synthetic pathway starting from 2,4-difluoro-1-nitrobenzene.
Caption: Synthetic pathway starting from 1,2-difluoro-4-methoxybenzene.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. Route 1, starting from 2,4-difluoro-1-nitrobenzene, is well-established and generally provides high yields. The regioselectivity of the initial SNAr reaction is a key advantage. Route 2 offers an alternative starting point, which may be advantageous depending on the commercial availability and cost of 1,2-difluoro-4-methoxybenzene. The nitration step in Route 2 requires careful control of reaction conditions to ensure the desired regioselectivity. The choice between these routes will ultimately depend on factors such as starting material cost, scalability, and the specific capabilities of the laboratory. This comparative guide serves as a valuable resource for chemists to make an informed decision for the synthesis of this important pharmaceutical intermediate.
Navigating the Analytical Maze: A Comparative Guide to Validated LC-MS for Impurity Profiling of 4,5-Difluoro-2-methoxyaniline
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the impurity profiling of 4,5-Difluoro-2-methoxyaniline, a key building block in modern drug discovery. The guide details a robust analytical approach, compares it with alternative techniques, and provides the necessary experimental protocols and validation parameters to ensure reliable and accurate impurity detection and quantification.
The presence of impurities in active pharmaceutical ingredients (APIs) and their intermediates can significantly impact the safety and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the identification, qualification, and control of impurities.[1] Therefore, the development and validation of sensitive and specific analytical methods for impurity profiling are critical throughout the drug development process.
A Validated LC-MS Method for High-Fidelity Impurity Profiling
LC-MS has emerged as the gold standard for impurity profiling due to its high sensitivity, selectivity, and ability to provide structural information about unknown impurities.[2][3][4] A well-developed and validated LC-MS method can effectively separate, detect, and quantify trace-level impurities in complex matrices.
Proposed LC-MS Method Parameters
Based on established methodologies for similar aromatic amines, a robust LC-MS method for the impurity profiling of this compound is proposed below.
| Parameter | Recommended Condition |
| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Optimized for separation of the main component and potential impurities |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Full Scan for impurity identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |
Rationale for Method Selection
The use of a C18 column provides excellent retention and separation for moderately polar compounds like this compound and its potential impurities. Formic acid in the mobile phase aids in the protonation of the analytes, enhancing their ionization efficiency in the positive ESI mode.[5] A gradient elution is crucial for resolving impurities with a wide range of polarities. High-resolution mass spectrometry (HRMS) offered by a Q-TOF instrument allows for accurate mass measurements, facilitating the identification of unknown impurities. For quantitative purposes, a triple quadrupole mass spectrometer provides superior sensitivity and specificity.[1]
Comparison with Alternative Analytical Methods
While LC-MS is a powerful technique, other methods can also be employed for impurity profiling. The following table compares the proposed LC-MS method with Gas Chromatography-Mass Spectrometry (GC-MS), another common technique.
| Feature | LC-MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Sensitivity | Generally high, especially with tandem MS. | High sensitivity for volatile compounds. |
| Selectivity | High, especially with HRMS and tandem MS. | High, based on chromatographic separation and mass fragmentation patterns. |
| Sample Preparation | Often simple dissolution; may require solid-phase extraction for complex matrices. | Can be more complex, often requiring derivatization to improve volatility and thermal stability.[6] |
| Structural Information | Provides molecular weight and fragmentation data for structural elucidation. | Provides characteristic fragmentation patterns for identification. |
Experimental Protocols
A detailed experimental protocol is essential for reproducing the analytical method.
Sample Preparation
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter before injection into the LC-MS system.
LC-MS Analysis
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the prepared sample solution.
-
Acquire data in both full scan and, if quantifying known impurities, SIM or MRM modes.
-
Process the data using appropriate software to identify and quantify impurities.
Method Validation: Ensuring Data Integrity
Method validation is a critical step to demonstrate that the analytical procedure is suitable for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[7][8][9]
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. |
| Linearity | A linear relationship should be established across a range of concentrations (e.g., from the reporting threshold to 120% of the specification limit for the impurity). The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy | The closeness of test results obtained by the method to the true value. Typically expressed as the percentage recovery of a known amount of impurity spiked into the sample. Recovery should be within 80-120%. |
| Precision (Repeatability & Intermediate Precision) | The precision of the method under the same operating conditions over a short interval of time (repeatability) and within-laboratory variations (intermediate precision). The relative standard deviation (RSD) should typically be ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). |
Visualizing the Workflow and Logic
To better illustrate the experimental and logical processes, the following diagrams are provided.
By implementing a robust and validated LC-MS method, researchers and drug developers can confidently assess the impurity profile of this compound, ensuring the quality and safety of this critical pharmaceutical intermediate. This proactive approach to impurity control is essential for streamlined drug development and successful regulatory submissions.
References
- 1. ijcrt.org [ijcrt.org]
- 2. agilent.com [agilent.com]
- 3. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. waters.com [waters.com]
- 6. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
Spectroscopic comparison of 4,5-Difluoro-2-methoxyaniline with its isomers
A Spectroscopic Comparison of 4,5-Difluoro-2-methoxyaniline and Its Isomers: A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of this compound and its structural isomers. The differentiation of these closely related compounds is crucial in various fields, including pharmaceutical development and materials science, where precise structural confirmation is paramount. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Due to the limited availability of published experimental spectra for all isomers, this guide combines available experimental data with predicted values where necessary. All predicted data is clearly marked and should be used as a reference for comparison with experimentally obtained spectra.
Spectroscopic Data Summary
The following tables provide a summary of key spectroscopic data for this compound and a selection of its isomers. These tables are designed to facilitate a quick comparison of the distinct spectral features that arise from the different substitution patterns.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | Predicted: Aromatic H: 6.5-7.0 (m), OCH₃: ~3.8 (s), NH₂: ~3.5 (br s) | Predicted: C-F: 140-160 (dd), C-O: ~150, C-N: ~140, Aromatic C: 100-120, OCH₃: ~56 | Predicted: -130 to -150 (m) |
| 2,3-Difluoro-6-methoxyaniline | Data not readily available | Data not readily available | Data not readily available |
| 2,4-Difluoro-6-methoxyaniline | Data not readily available | Data not readily available | Data not readily available |
| 3,4-Difluoro-2-methoxyaniline | Data not readily available | Data not readily available | Data not readily available |
| 3,5-Difluoro-2-methoxyaniline | Data not readily available | Data not readily available | Data not readily available |
| 3,6-Difluoro-2-methoxyaniline | Data not readily available | Data not readily available | Data not readily available |
Note: "dd" denotes a doublet of doublets, "m" a multiplet, "s" a singlet, and "br s" a broad singlet. Predicted values are based on established substituent effects on analogous compounds.
Table 2: IR Spectroscopic Data
| Compound | N-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | Predicted: ~3400-3500 (two bands) | Predicted: ~1250 | Predicted: ~1100-1200 | Predicted: ~1500-1600 |
| Isomers | Expected: ~3400-3500 (two bands for primary amines) | Expected: ~1200-1300 | Expected: ~1000-1250 | Expected: ~1450-1620 |
Table 3: Mass Spectrometry and UV-Vis Spectroscopy Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks | λmax (nm) |
| This compound | 159.05 | Predicted: Loss of CH₃, CO, and HCN | Predicted: ~240, ~290 |
| Isomers | 159.05 | Fragmentation patterns will vary based on substituent positions | Expected: Similar absorption ranges with slight shifts depending on the isomer |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR: Acquire proton-decoupled spectra to simplify the spectrum and enhance signal sensitivity.
-
¹⁹F NMR: Acquire proton-decoupled spectra. Reference the spectra to an external standard such as CFCl₃ (δ 0.0).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C-H, C-O, C-F, and aromatic C=C vibrations.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the analyte in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). Perform serial dilutions to obtain a concentration that gives a maximum absorbance reading between 0.5 and 1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from approximately 200 to 400 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of this compound and its isomers.
Caption: Workflow for Spectroscopic Comparison.
This guide serves as a foundational resource for the spectroscopic characterization of this compound and its isomers. For definitive structural assignment, it is recommended to acquire experimental data for each specific isomer of interest and compare it with the information provided herein.
In-silico modeling of 4,5-Difluoro-2-methoxyaniline and its derivatives' properties
For researchers and drug development professionals, in-silico modeling offers a powerful and cost-effective avenue to predict the physicochemical properties, biological activity, and pharmacokinetic profiles of novel chemical entities like 4,5-Difluoro-2-methoxyaniline and its derivatives. This guide provides a comparative overview of common computational techniques, complete with data presentation, methodological insights, and workflow visualizations to aid in the rational design of new molecular entities.
Comparison of In-Silico Modeling Techniques
The computational assessment of a molecule and its analogs typically involves a multi-faceted approach, integrating various modeling techniques to build a comprehensive profile. The primary methods include Density Functional Theory (DFT) for electronic properties, molecular docking to predict binding affinity, Quantitative Structure-Activity Relationship (QSAR) models to correlate chemical structure with biological activity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling for pharmacokinetic predictions.
| Modeling Technique | Predicted Properties | Typical Application in Drug Discovery | Key Advantages | Limitations |
| Density Functional Theory (DFT) | Electronic properties (HOMO, LUMO, electrostatic potential), vibrational frequencies, chemical shifts, and reactivity descriptors (electrophilicity index).[1] | Understanding molecular structure, stability, and reactivity. Guiding synthesis and derivatization. | High accuracy for electronic structure prediction. Provides fundamental insights into molecular behavior. | Computationally intensive, especially for large molecules. Requires expertise in quantum chemical calculations. |
| Molecular Docking | Binding affinity (e.g., docking score in kcal/mol), binding mode, and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with a biological target. | Identifying potential drug candidates by predicting how they bind to a protein target. Prioritizing compounds for experimental screening. | Visually intuitive and provides a structural basis for activity. Can screen large libraries of compounds relatively quickly. | Scoring functions are approximations and may not always correlate well with experimental binding affinities. Protein flexibility can be a challenge to model accurately. |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive models for biological activity (e.g., pIC50) based on molecular descriptors. | Predicting the activity of new compounds based on a dataset of known active and inactive molecules. Identifying key molecular features that influence activity. | Can rapidly predict the activity of large numbers of virtual compounds. Helps in understanding the relationship between chemical structure and biological function. | The predictive power is highly dependent on the quality and diversity of the training data. Models may not be generalizable to new chemical scaffolds. |
| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction | Pharmacokinetic properties such as intestinal absorption, blood-brain barrier permeability, CNS permeability, and potential toxicity.[2] | Early-stage assessment of the drug-likeness of a compound to filter out candidates with unfavorable pharmacokinetic profiles. | Reduces the likelihood of late-stage failures in drug development due to poor pharmacokinetics. Can be performed rapidly for large numbers of compounds. | Predictions are based on models and may not always reflect in-vivo reality. The complexity of biological systems makes accurate prediction challenging. |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of in-silico studies. Below are generalized protocols for the key techniques discussed.
Density Functional Theory (DFT) Calculations
DFT studies are employed to determine the structural, electronic, and energetic parameters of molecules.[1]
-
Structure Optimization: The initial 3D structure of the molecule is drawn using a molecular editor and then optimized to find the lowest energy conformation. A common level of theory for this is B3LYP with a 6-31G+(d,p) basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Calculation of Molecular Descriptors: From the optimized geometry, various quantum chemical descriptors are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE = ELUMO - EHOMO), and the molecular electrostatic potential (MEP) map.
-
Data Analysis: The calculated descriptors provide insights into the molecule's reactivity and stability. For instance, a smaller HOMO-LUMO gap suggests higher reactivity.
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Preparation of the Ligand: The 3D structure of the ligand (e.g., a derivative of this compound) is generated and energy-minimized.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the receptor. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding pose, the predicted binding affinity, and the key intermolecular interactions (e.g., hydrogen bonds, pi-pi stacking) between the ligand and the receptor.
ADMET Prediction
In-silico ADMET profiling is used to assess the pharmacokinetic properties of compounds.[2]
-
Input of Molecular Structure: The chemical structure of the compound is provided as input to an ADMET prediction server or software (e.g., pkCSM, SwissADME).
-
Calculation of Physicochemical Properties: The software calculates various physicochemical properties that influence ADMET, such as molecular weight, logP, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
-
Prediction of ADMET Parameters: Based on these properties and internal models, the software predicts various ADMET parameters, including intestinal absorption, blood-brain barrier permeability, and potential toxicity endpoints.
-
Analysis of Drug-Likeness: The predicted properties are often evaluated against established rules of thumb for drug-likeness, such as Lipinski's rule of five, to assess the compound's potential as a drug candidate.
Visualizing In-Silico Workflows
The following diagrams illustrate the typical workflows for the described in-silico modeling techniques.
References
Safety Operating Guide
Proper Disposal of 4,5-Difluoro-2-methoxyaniline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4,5-Difluoro-2-methoxyaniline, a halogenated aniline derivative commonly used in pharmaceutical research. Adherence to these protocols is critical due to the compound's hazardous properties.
Hazard Identification and Waste Classification
Before initiating any disposal procedure, it is crucial to recognize the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as a hazardous substance.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[2][3]
Key Hazards:
-
Acute toxicity (oral, dermal, inhalation)[1]
-
Skin irritation[1]
-
Serious eye irritation[1]
-
Potential for environmental harm if released[4]
Due to these properties, this compound and any materials contaminated with it must be treated as hazardous waste.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8]
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate personal protective equipment (PPE) to prevent exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before use.[8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3] |
| Lab Coat | A fully buttoned lab coat to protect from skin contact.[8] |
| Respiratory Protection | May be required depending on the form of the waste (e.g., fine powder) and the ventilation available.[3] |
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.[6][9] this compound waste should be collected as a designated halogenated organic waste.[10]
Segregation Protocol:
-
Designate a Waste Stream: Establish a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as:
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weigh boats, contaminated gloves, and absorbent pads from spills, must also be disposed of as hazardous waste in the same designated container.[11]
Containerization and Labeling
All hazardous waste must be stored in appropriate, well-labeled containers while awaiting pickup by a licensed disposal company.
Containerization and Labeling Steps:
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, screw-top lid. Polyethylene containers are often suitable.[8][9]
-
Headspace: Do not fill the container completely. Leave at least 10% headspace to allow for vapor expansion.[9]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The words "Hazardous Waste".[6]
-
The date when waste was first added to the container.
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
Storage and Disposal
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation while awaiting collection.[9]
Storage and Final Disposal:
-
Storage Location: The SAA should be a well-ventilated, secure area away from general laboratory traffic. Store containers in secondary containment to prevent spills.
-
Container Integrity: Keep the waste container closed at all times except when adding waste.[5] Regularly inspect the container for any signs of leakage or deterioration.[9]
-
Arrange for Professional Disposal: The final disposal of this compound must be conducted by a licensed and approved waste disposal company.[11] These companies typically use high-temperature incineration with afterburners and scrubbers to safely destroy halogenated organic compounds.[11]
-
Documentation: Maintain records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
Experimental Protocol: Spill Cleanup
In the event of a small spill of solid this compound, follow this procedure:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wear PPE: Don the appropriate PPE as listed in the table above.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[11] Avoid raising dust.
-
Collect Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. fishersci.pt [fishersci.pt]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. acs.org [acs.org]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4,5-Difluoro-2-methoxyaniline
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 4,5-Difluoro-2-methoxyaniline, a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Essential Safety and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, classified as an acute toxicant and an irritant to the skin and eyes, a comprehensive personal protective equipment (PPE) strategy is mandatory. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors and fine particles. All handling of the solid and its solutions should occur within a fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide primary protection against splashes. A face shield offers a secondary layer of protection for the entire face, especially when handling larger quantities or during vigorous mixing. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently, especially if contamination is suspected. Butyl rubber gloves may also be suitable but should be checked for compatibility. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator with Ammonia/Methylamine Cartridges | Required when working outside of a fume hood or if there is a risk of exceeding exposure limits.[1][2][3][4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for both safety and experimental accuracy.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of material to be used and the nature of the procedure.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, perform the task inside a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and in small portions to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and securely set up the apparatus within the fume hood.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and a cleaning agent.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container. Reusable items should be decontaminated according to institutional protocols.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan: Managing Halogenated Waste
As a fluorinated aromatic compound, this compound and any materials contaminated with it must be disposed of as halogenated hazardous waste.[5][6][7][8] Improper disposal can lead to environmental contamination.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated and clearly labeled "Halogenated Organic Waste" container.[5][8]
-
Do not mix halogenated waste with non-halogenated waste streams.[5]
2. Container Management:
-
Use a robust, leak-proof container that is compatible with the chemical.
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other institutional-required information.[5]
-
Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area within or near the laboratory.
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Visualizing Safe Handling Workflows
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. americanindustrialsafety.com [americanindustrialsafety.com]
- 2. 3M™ Ammonia/Methylamine Respirator Cartridges, 2/Pack, For Use With 1/2 Mask and Full Face Respirators - 6616 - Northern Safety Co., Inc. [northernsafety.com]
- 3. 3M Respirator Cartridges [selectsafetysales.com]
- 4. Ammonia/Methylamine Cartridge | Olsen Safety [olsensafety.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
